molecular formula C6H13NO B2446988 N-Methyl-D-prolinol CAS No. 99494-01-6

N-Methyl-D-prolinol

Cat. No.: B2446988
CAS No.: 99494-01-6
M. Wt: 115.176
InChI Key: VCOJPHPOVDIRJK-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-D-prolinol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.176. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R)-1-methylpyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOJPHPOVDIRJK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99494-01-6
Record name [(2R)-1-methylpyrrolidin-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Scalable Synthesis of Enantiopure N-Methyl-D-Prolinol: A Dual-Stage Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

N-Methyl-D-prolinol (CAS: 99494-01-6) is a critical chiral auxiliary and building block, widely employed in the synthesis of Corey-Bakshi-Shibata (CBS) catalysts and as a ligand in asymmetric organocatalysis.[1][2] While L-proline derivatives are ubiquitous, the D-enantiomer is frequently required to access unnatural stereochemistry in pharmaceutical intermediates.[1]

This technical guide details a robust, scalable "Methylation-First" synthetic pathway starting from D-Proline.[1][3] Unlike routes that reduce D-proline to D-prolinol prior to methylation, this protocol prioritizes N-methylation on the amino acid.[1] This strategy utilizes the carboxylate moiety to sterically and electronically stabilize the chiral center during the thermal stress of alkylation, minimizing racemization risks before the final reduction step.[3]

Core Advantages of this Protocol:
  • Enantiomeric Integrity: High retention of stereochemistry (

    
     ee) via the Eschweiler-Clarke mechanism.[1][3]
    
  • Atom Economy: Avoids the use of expensive protecting groups (e.g., Boc, Cbz).[1][3][4]

  • Scalability: Utilizes standard reagents (Formaldehyde, Formic Acid,

    
    ) and avoids high-pressure hydrogenation.[1][4]
    
  • Safety: Incorporates a self-limiting Fieser workup to manage aluminum byproducts safely.[3]

Synthetic Pathway & Mechanism[3]

The synthesis proceeds in two distinct stages:

  • Reductive Methylation: Conversion of D-Proline to N-Methyl-D-Proline using the Eschweiler-Clarke reaction.[1][2][3]

  • Global Reduction: Conversion of the carboxylic acid to the primary alcohol using Lithium Aluminum Hydride (

    
    ).[1][3]
    
Reaction Scheme Visualization

SynthesisPath DPro D-Proline (Starting Material) Inter N-Methyl-D-Proline (Intermediate) DPro->Inter 1. HCHO, HCOOH Reflux (Eschweiler-Clarke) Prod This compound (Final Product) Inter->Prod 2. LiAlH4, THF 0°C to Reflux

Caption: Two-step "Methylation-First" pathway ensuring chiral center stability.

Detailed Experimental Protocol

Stage 1: N-Methylation (Eschweiler-Clarke Modification)[1]

Objective: Synthesize N-Methyl-D-Proline without racemization. Mechanism: The reaction proceeds via an iminium ion intermediate, reduced by formic acid with the release of


.[1][3][5]

Reagents:

  • D-Proline (

    
     equiv)[1][2]
    
  • Formaldehyde (

    
     aq.[1][3] solution, 
    
    
    
    equiv)[1][4]
  • Formic Acid (

    
     or 
    
    
    
    ,
    
    
    equiv)[1][4]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge D-Proline and Formic Acid.[3] Stir until dissolved. The reaction is slightly exothermic; cooling is generally not required at this scale but monitor temperature.[3]

  • Addition: Add Formaldehyde solution.

  • Reaction: Heat the mixture to reflux (

    
    ) for 6–12 hours. 
    
    
    
    evolution will be observed.[1][3]
  • Monitoring: Monitor by TLC (System:

    
     4:1:1, stain with Ninhydrin). The product spot will differ in 
    
    
    
    and stain color (tertiary amines often stain differently than secondary).[1][3]
  • Workup (Critical for Next Step):

    • Concentrate the reaction mixture under reduced pressure to remove excess formic acid and water.[3]

    • Chase Step: Add toluene (

      
      ) and re-evaporate to azeotropically remove residual water/formic acid.[1][3]
      
    • Result: The crude N-Methyl-D-Proline is obtained as a viscous oil or semi-solid.[1][2] It can be used directly in the reduction step if thoroughly dried.[3]

Stage 2: Reduction via [1][6]

Objective: Reduce the carboxylic acid to the primary alcohol. Safety Note:


 (LAH) reacts violently with water.[1][3] Ensure all glassware is oven-dried and the system is under inert gas (

or

).[1]

Reagents:

  • Crude N-Methyl-D-Proline (from Stage 1)[1][2]

  • 
     (
    
    
    
    equiv - excess required for acid deprotonation and reduction)[1]
  • Anhydrous THF (Tetrahydrofuran)[1]

Protocol:

  • LAH Suspension: In a 3-neck flask under inert atmosphere, suspend

    
     in anhydrous THF (
    
    
    
    ).
  • Substrate Addition: Dissolve the crude N-Methyl-D-Proline in anhydrous THF. Add this solution dropwise to the LAH suspension via an addition funnel.

    • Control Point: Maintain internal temperature

      
       to control hydrogen evolution.[1][3]
      
  • Reflux: Once addition is complete and gas evolution subsides, warm to room temperature, then heat to reflux for 4–6 hours.

  • Quench (Fieser Method): This is the industry standard for generating granular, filterable aluminum salts.[1][3]

Workup Logic: The Fieser Method

The Fieser workup is superior to acid quenching for amino-alcohols, as it prevents the formation of hard-to-extract salts.[1][2]

Formula for


 grams of 

:
  • Add

    
     mL 
    
    
    
    (Slowly, at
    
    
    )[1][6][7]
  • Add

    
     mL 
    
    
    
    
    
    [1][3][6][7]
  • Add

    
     mL 
    
    
    

FieserWorkup Start Reaction Mixture (THF + Excess LiAlH4) Step1 1. Cool to 0°C Add n mL H2O Start->Step1 Step2 2. Add n mL 15% NaOH Step1->Step2 Step3 3. Add 3n mL H2O Warm to RT & Stir 15 min Step2->Step3 Filter Filter White Precipitate (Aluminum Salts) Step3->Filter Filtrate Filtrate contains Product in THF Filter->Filtrate Wash cake with THF

Caption: Fieser workup logic for safe aluminum salt removal.

  • Isolation: Filter the white granular precipitate through a Celite pad. Wash the cake with THF.

  • Purification: Dry the filtrate over

    
    , filter, and concentrate.
    
  • Distillation: Purify the residue by vacuum distillation.

    • Target: Colorless liquid.[2][3]

    • Boiling Point:

      
       (at reduced pressure, typically 10–12 mmHg).[1]
      

Quantitative Data & Quality Control

Product Specifications
ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity (GC/HPLC)

GC-FID or HPLC-ELSD
Enantiomeric Excess

ee
Chiral HPLC
Boiling Point

Vacuum Distillation
Density

@

Refractive Index

Refractometer
Chiral Analysis (Critical Control)

To verify enantiopurity, derivatization is often required due to the lack of strong chromophores.[1][3]

  • Method: Derivatization with Mosher's Acid Chloride or analysis on a Chiralpak AD-H or OD-H column.[1][2][3]

  • Alternative: Optical Rotation.[3] Compare with literature values for (S)-isomer (inverted sign).

    • Literature for (S)-isomer:

      
       (
      
      
      
      , Ethanol).[1]
    • Target for (R/D)-isomer:

      
      .[1][3]
      

Troubleshooting & Expert Insights

  • Racemization Risk: While Eschweiler-Clarke is robust, excessive heat (

    
    ) during the chase step (solvent removal) can induce partial racemization.[1][3] Use a rotary evaporator with a bath temperature 
    
    
    
    .
  • Moisture Control: The intermediate N-Methyl-D-Proline is hygroscopic.[1][2][3] If carrying water into the LAH reduction, the excess hydride will be consumed violently.[3][4] Ensure the intermediate is "bone dry" or use a larger excess of LAH (carefully).

  • Odor Management: The intermediate and product are amines.[3][5][8] Use a fume hood and clean glassware with a dilute acid rinse to neutralize odors.[3]

References

  • Sigma-Aldrich. (R)-1-Methyl-2-pyrrolidinemethanol Product Specification. Retrieved from [1]

  • ChemicalBook. this compound Properties and Synthesis. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2S)-1-Methyl-2-pyrrolidinemethanol Compound Summary. Retrieved from [1]

  • University of Rochester. Fieser Workup for Aluminum Hydride Reductions. Retrieved from [1]

  • Organic Syntheses. (S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo-[1,2-c][1,3,2]oxazaborole-borane Complex. (Demonstrates Proline reduction context). Retrieved from [1][4]

Sources

Introduction: The Strategic Importance of N-Methyl-D-prolinol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure and Chirality of N-Methyl-D-prolinol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern asymmetric synthesis, the demand for robust, reliable, and accessible chiral building blocks is paramount. This compound, a derivative of the naturally occurring amino acid D-proline, has emerged as a cornerstone molecule in this context.[1] Its rigid pyrrolidine framework, combined with a stereodefined carbinol moiety and a tertiary amine, provides a unique and powerful platform for inducing chirality in a vast array of chemical transformations. This guide offers a detailed exploration of the structure, synthesis, and application of this compound, providing field-proven insights for professionals engaged in fine chemical synthesis and pharmaceutical development. Its utility extends from serving as a precursor to potent organocatalysts to acting as a reliable chiral auxiliary, making a thorough understanding of its properties essential for advanced chemical design.[2][3]

Part 1: Elucidating the Core Structure and Stereochemistry

This compound, systematically named (R)-1-Methyl-2-pyrrolidinemethanol, is defined by its five-membered pyrrolidine ring.[1] The core structure features a hydroxymethyl group (-CH₂OH) at the C2 position and a methyl group (-CH₃) attached to the ring's nitrogen atom.

The critical feature of this molecule is its chirality, which originates from the stereocenter at the C2 position of the pyrrolidine ring. The "D" designation in its common name corresponds to an (R) absolute configuration at this carbon. This specific three-dimensional arrangement is the source of its utility in stereoselective synthesis, as it creates a defined chiral environment that influences the transition states of reactions. Its enantiomer, N-Methyl-L-prolinol, possesses the opposite (S) configuration.

G cluster_R (R)-N-Methyl-D-prolinol cluster_S (S)-N-Methyl-L-prolinol R_img R_img R_label (R) Configuration S_img S_img R_img->S_img Enantiomers S_label (S) Configuration

Caption: Enantiomeric relationship of N-Methyl-prolinol.

Physicochemical and Spectroscopic Data

A precise understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below. Characterization is typically achieved through a combination of mass spectrometry, NMR spectroscopy, and measurement of optical rotation to confirm both chemical identity and enantiomeric purity.[4][5]

PropertyValueReference
CAS Number 99494-01-6[1]
Molecular Formula C₆H₁₃NO[6]
Molecular Weight 115.17 g/mol [6]
Appearance Colorless to pale yellow liquid[2][4]
Boiling Point 68-71 °C (lit.)[4]
Density 0.971 g/mL at 25 °C[4]
SMILES CN1CCC[C@@H]1CO[6]
Mass Spectrum (ESI) m/z: 116 [M + 1][4]

Part 2: Synthesis and Methodologies

The accessibility of this compound is rooted in the availability of its parent amino acid, D-proline, from the chiral pool. A common and robust laboratory-scale synthesis involves the reduction of an N-protected D-prolinol derivative.

Rationale for Synthetic Strategy

The chosen synthetic pathway leverages powerful and well-understood transformations. The use of a protecting group on the nitrogen atom of the starting prolinol, such as the tert-butoxycarbonyl (Boc) group, is a critical first consideration. This step is essential to prevent the acidic N-H proton from interfering with the strong reducing agent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for the reduction due to its high efficacy in reducing both the ester/acid functionality of the proline precursor and the carbamate of the protecting group, accomplishing N-methylation in a single, efficient step.

Experimental Protocol: Reduction of N-Boc-D-prolinol

This protocol describes a validated method for the preparation of this compound.[4]

  • Reaction Setup: A solution of N-tert-butoxycarbonyl-R-prolinol (e.g., 2 mmol) in dry tetrahydrofuran (THF) is prepared in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon).

  • Reagent Addition: The solution is cooled to 0 °C using an ice-water bath. Lithium aluminum hydride (LiAlH₄) (e.g., 6 mmol, 3 equivalents) is added portion-wise. Causality Note: The excess LiAlH₄ ensures complete reduction of both the primary alcohol's precursor and the Boc-protected amine to a methyl group.

  • Reflux: After the initial gas evolution subsides, the reaction mixture is heated to reflux and maintained for approximately 2 hours to drive the reaction to completion.

  • Workup and Quenching: The reaction is carefully quenched by cooling the mixture back to 0 °C and slowly adding methanol, followed by water. Trustworthiness Note: This quenching procedure must be performed with extreme caution due to the exothermic reaction of excess LiAlH₄ with protic solvents.

  • Isolation: The resulting slurry is filtered, and the solid is washed with THF. The combined organic filtrates are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield this compound as a colorless oil.[4]

Caption: Synthetic workflow for this compound preparation.

Part 3: The Role of Chirality in Asymmetric Catalysis

The primary value of this compound lies in its application as a chiral auxiliary or as a precursor to more complex chiral ligands and organocatalysts.[7] A chiral auxiliary is a molecule that is temporarily incorporated into a substrate, directs a stereoselective reaction, and is subsequently removed, having imparted its chirality to the product.[7]

Mechanism of Stereochemical Control

When this compound or its derivatives are used, they create a sterically hindered and electronically biased environment around the reactive center. The rigid pyrrolidine ring and the defined stereocenter force approaching reagents to adopt a specific trajectory, leading to the preferential formation of one enantiomer or diastereomer.

For instance, in proline-catalyzed reactions like aldol or Mannich additions, the catalyst forms a chiral enamine or iminium ion intermediate.[8][9] The bulky and stereochemically defined framework of the proline derivative blocks one face of this intermediate, forcing the electrophile to attack from the less hindered face, thus ensuring high stereoselectivity.[9] This principle is fundamental to its role in the synthesis of chiral pharmaceuticals, where precise control of stereochemistry is non-negotiable.[4][10]

G cluster_0 cluster_1 Prochiral Prochiral Substrate Intermediate Diastereomeric Intermediate Prochiral->Intermediate Auxiliary This compound Derivative (Chiral Auxiliary) Auxiliary->Intermediate Transition Diastereoselective Transition State Intermediate->Transition Reagent Reagent Reagent->Transition Product Chiral Product Transition->Product RemovedAux Recovered Auxiliary Product->RemovedAux Cleavage

Caption: General workflow of a chiral auxiliary-mediated synthesis.

Conclusion

This compound stands as a testament to the power of leveraging the chiral pool for practical synthetic solutions. Its well-defined stereochemistry, rigid conformational structure, and straightforward synthesis make it an invaluable tool for researchers in organic chemistry and drug development. By serving as a robust chiral auxiliary and a precursor to a new generation of catalysts, it enables the efficient and selective synthesis of complex chiral molecules, thereby accelerating the discovery and production of novel therapeutics and fine chemicals. A comprehensive grasp of its structure and reactivity is, therefore, a key asset for any scientist operating at the forefront of chemical synthesis.

References

  • ResearchGate. (n.d.). The reported N-demethylation reactions. A-D, traditional chemical... Retrieved from [Link]

  • RSC Blogs. (2013, May 8). Improving catalytic performance of (L)-proline with chiral additives. Retrieved from [Link]

  • ACS Publications. (2026, January 26). Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline. Organic Letters. Retrieved from [Link]

  • Chemsrc. (2025, August 23). N-Methyl-L-prolinol | CAS#:99494-01-6. Retrieved from [Link]

  • MDPI. (2026, January 30). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Retrieved from [Link]

  • Wikipedia. (n.d.). Prolinol. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). L-Proline, 2-methyl-. Retrieved from [Link]

  • PMC - NIH. (2024, September 11). Proline-Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Proline organocatalysis. Retrieved from [Link]

  • NIH. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • PubMed Central. (n.d.). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of N-Methyl-D-prolinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-D-prolinol (CAS: 99494-01-6), also known as (R)-1-methyl-2-pyrrolidinemethanol, is a critical chiral auxiliary and ligand precursor in asymmetric synthesis. Its utility in drug development—specifically in the synthesis of enantiopure pharmaceuticals—relies heavily on the precise validation of its stereochemistry and purity.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for researchers. Unlike standard data sheets, this document integrates spectral data with mechanistic interpretation, enabling scientists to validate not just the identity but the structural integrity of the compound during synthesis or quality control.

Molecular Architecture & Properties

Before interpreting spectral data, one must understand the electronic environment of the molecule. The pyrrolidine ring imposes conformational rigidity, while the N-methyl and hydroxymethyl groups introduce specific electronic shielding and descreening effects.

PropertyValue
IUPAC Name [(2R)-1-methylpyrrolidin-2-yl]methanol
Molecular Formula

Molecular Weight 115.17 g/mol
Chirality D-isomer (R-configuration)
Key Functional Groups Tertiary Amine, Primary Alcohol

Note on Stereochemistry: The spectroscopic data (NMR, IR, MS) for this compound is identical to its enantiomer, N-Methyl-L-prolinol (CAS: 34381-71-0), in achiral environments.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. For this compound, the fragmentation pattern is dominated by the stability of the pyrrolidine ring and the facile loss of the hydroxymethyl group.

Fragmentation Logic

The ionization of this compound typically occurs at the nitrogen lone pair, forming a radical cation. The most diagnostic fragmentation is the cleavage of the C2-C(hydroxymethyl) bond.

  • Molecular Ion (

    
    ):  m/z 115 (Often weak due to rapid fragmentation).
    
  • Base Peak: m/z 84. This corresponds to the loss of the hydroxymethyl group (

    
    , 31 Da). The resulting ion is a stable N-methylpyrrolidinium cation.
    
  • Secondary Fragments:

    • m/z 70: Loss of a methyl radical from the base peak (uncommon) or ring opening.

    • m/z 42: Characteristic

      
       fragment from the pyrrolidine ring.
      
Fragmentation Pathway Diagram

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 115 Base_Peak Base Peak [M - CH2OH]+ m/z 84 M_Ion->Base_Peak Alpha Cleavage Frag_42 Ring Fragment [C3H6]+ m/z 42 Base_Peak->Frag_42 Ring Disassembly Loss_31 - CH2OH (31 Da)

Caption: Primary fragmentation pathway showing the dominant alpha-cleavage leading to the base peak at m/z 84.

Infrared Spectroscopy (IR)

IR analysis is used to confirm the presence of the hydroxyl group and the absence of carbonyl impurities (e.g., from incomplete reduction of proline methyl ester or N-formyl intermediates).

Diagnostic Bands
Functional GroupWavenumber (

)
IntensityAssignment
O-H Stretch 3350 – 3450Broad, StrongHydrogen-bonded hydroxyl group.
C-H Stretch 2780 – 2970Medium-Strong

C-H stretching. N-Methyl C-H often appears at the lower end (~2780-2800

) due to Bohlmann bands.
C-N Stretch 1050 – 1250MediumC-N single bond vibration (fingerprint region).
Absence of C=O ~1650 – 1750-Critical Purity Check: Absence confirms full reduction of precursors.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural validation. The data below represents the standard shifts observed in deuterated chloroform (


).
NMR (Proton)

The spectrum is characterized by the N-methyl singlet and the diastereotopic protons of the hydroxymethyl group.

Solvent:


 (

7.26 ppm reference) Frequency: 400 MHz (Typical)
Proton AssignmentShift (

ppm)
MultiplicityIntegrationMechanistic Insight
N-C

2.30 – 2.45Singlet (s)3HDeshielded by Nitrogen; sharp singlet confirms N-methylation.
Ring C

(C2)
2.25 – 2.60Multiplet (m)1HChiral center proton; shift varies with concentration/H-bonding.
Ring C

(C5)
2.20 – 3.10Multiplet (m)2HProtons

to Nitrogen are deshielded.
Ring C

(C3, C4)
1.60 – 1.95Multiplet (m)4HShielded methylene protons in the ring backbone.
C

-OH
3.30 – 3.70Multiplet (m)2HDiastereotopic protons; typically appear as complex multiplets or ABX system.
-O

2.50 – 5.00Broad (br)1HHighly variable; dependent on concentration and water content.
NMR (Carbon)

Carbon NMR confirms the carbon skeleton count (6 signals expected).

Solvent:


 (

77.16 ppm reference)
Carbon AssignmentShift (

ppm)
TypeNotes
N-

H

40.0 – 42.0

Diagnostic N-methyl signal.
Ring C5 56.0 – 58.0


to Nitrogen.
Ring C2 65.0 – 67.0

Chiral center; most deshielded ring carbon.

H

-OH
62.0 – 65.0

Hydroxymethyl carbon.
Ring C3 28.0 – 29.0


to Nitrogen.
Ring C4 23.0 – 24.0


to Nitrogen.
NMR Correlation Workflow

To fully assign the structure during method development, a 2D NMR workflow is recommended.

NMR_Workflow Sample Purified Sample (in CDCl3) H1 1H NMR (Integration & Multiplicity) Sample->H1 C13 13C NMR (Carbon Count) Sample->C13 COSY COSY (H-H Connectivity) H1->COSY Identify Spin Systems HSQC HSQC (C-H Correlation) H1->HSQC C13->HSQC Structure Validated Structure COSY->Structure HSQC->Structure

Caption: Recommended 2D NMR workflow for de novo structural characterization.

Experimental Protocols

Sample Preparation for NMR
  • Solvent Choice: Use

    
     (99.8% D) containing 0.03% TMS as an internal standard.
    
  • Concentration: Dissolve ~10-20 mg of this compound in 0.6 mL of solvent.

  • Tube: Use a high-quality 5mm NMR tube to ensure field homogeneity.

  • Acquisition:

    • 
      :  16 scans, 1s relaxation delay.
      
    • 
      :  256-1024 scans (depending on concentration), proton-decoupled.
      
Quality Control / Purity Assessment

When analyzing synthesized batches, look for these common impurities:

  • Toluene/THF: Residual solvents from synthesis (check

    
     7.1-7.3 for Toluene, 
    
    
    
    1.8/3.7 for THF).
  • Unreacted Proline Ester: Check for methyl ester singlet (~3.7 ppm) or carbonyl in IR (~1740

    
    ).
    
  • Water: Broad peak around 1.5-2.0 ppm in

    
    ; can shift the OH signal.
    

References

  • National Institute of Standards and Technology (NIST). N-Methyl-L-prolinol Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. N-Methylprolinol Compound Summary. National Library of Medicine. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Cited for solvent impurity identification).[1] Available at: [Link]

Sources

A Comprehensive Technical Guide to the Solubility of N-Methyl-D-prolinol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-D-prolinol, a chiral amino alcohol, is a versatile and valuable building block in modern organic synthesis. Its rigid pyrrolidine scaffold and stereogenic center make it a sought-after chiral auxiliary and catalyst in asymmetric reactions, enabling the stereocontrolled synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The successful application of this compound in these contexts is intrinsically linked to its solubility characteristics in various organic solvents. A thorough understanding of its solubility behavior is paramount for reaction optimization, catalyst loading, product purification, and formulation development.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. It delves into the physicochemical properties that govern its solubility, offers qualitative and inferred solubility data, and presents detailed, field-proven protocols for experimentally determining its solubility.

Physicochemical Properties of this compound

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. This compound possesses a unique combination of structural features that influence its solubility profile.

Key Molecular Features:

  • Polarity: The presence of a hydroxyl (-OH) group and a tertiary amine within the pyrrolidine ring imparts significant polarity to the molecule. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atom of the tertiary amine can act as a hydrogen bond acceptor.

  • Chirality: As a chiral molecule, its interactions with other chiral molecules, including chiral solvents, can be stereospecific, although this typically has a minor effect on overall solubility.

  • Physical State: this compound is a colorless to pale yellow liquid at room temperature, which simplifies solubility testing as the dissolution of a solid is not a factor.[3]

PropertyValueReference
Molecular Formula C₆H₁₃NO[4]
Molecular Weight 115.17 g/mol [4]
Appearance Colorless to pale yellow liquid[3]
Boiling Point 68-71 °C (lit.)[2]
Density 0.971 g/mL at 25 °C[2]
pKa (predicted) 14.77 ± 0.10[2]

Solubility Profile of this compound

The molecule's ability to engage in hydrogen bonding and its overall polarity suggest high solubility in polar protic and polar aprotic solvents. Conversely, its solubility is expected to be limited in nonpolar, aprotic solvents.

Qualitative Solubility in Common Organic Solvents

The following table summarizes the expected and inferred solubility of this compound. This information is synthesized from general statements of its solubility in "various organic solvents,"[1] its use in specific reaction solvents, and solubility data for the closely related compound, N-Methyl-L-proline.[5]

Solvent ClassSolventInferred/Expected SolubilityRationale
Polar Protic MethanolMiscibleStrong hydrogen bonding interactions between the hydroxyl groups of both molecules and the amine of this compound. A synthesis protocol mentions quenching a reaction containing this compound with methanol, implying miscibility.[2]
EthanolMiscibleSimilar to methanol, strong hydrogen bonding potential leads to high solubility.[6]
IsopropanolMiscibleThe hydrogen bonding capabilities are expected to ensure miscibility, although the increased steric bulk of the solvent might slightly reduce the dissolution rate compared to methanol or ethanol.
Polar Aprotic AcetoneMiscibleAcetone's polar nature and ability to act as a hydrogen bond acceptor facilitate strong interactions. The related N-Methyl-L-proline is soluble in acetone.[5]
AcetonitrileSolubleA polar aprotic solvent capable of dipole-dipole interactions.
Tetrahydrofuran (THF)MiscibleA common solvent for reactions involving this compound precursors, indicating good solubility. A synthesis protocol explicitly mentions dissolving a precursor in THF to produce this compound.[2]
Dichloromethane (DCM)SolubleA polar aprotic solvent that can solubilize moderately polar compounds. The related N-Methyl-L-proline is soluble in dichloromethane.[5] Proline-catalyzed reactions are often performed in DCM.[7]
Ethyl AcetateSolubleA moderately polar solvent. The related N-Methyl-L-proline is soluble in ethyl acetate.[5]
Dimethylformamide (DMF)MiscibleA highly polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules.
Dimethyl Sulfoxide (DMSO)MiscibleA highly polar aprotic solvent with strong hydrogen bond accepting capabilities. The related N-Methyl-L-proline is soluble in DMSO.[5]
Nonpolar Aprotic TolueneSparingly Soluble to InsolubleThe significant difference in polarity between the highly polar this compound and nonpolar toluene suggests limited solubility.
Hexanes/HeptaneInsolubleThe nonpolar nature of alkanes makes them poor solvents for highly polar molecules like this compound.

The Underlying Science: Intermolecular Forces and Solubility

The solubility of this compound is governed by the principle of "like dissolves like." This is a direct consequence of the intermolecular forces at play between the solute (this compound) and the solvent molecules.

G cluster_solute This compound cluster_solvents Solvent Classes NMP This compound Protic Polar Protic (e.g., Methanol, Ethanol) NMP->Protic Strong H-Bonding (High Solubility) AproticPolar Polar Aprotic (e.g., Acetone, THF, DCM) NMP->AproticPolar Dipole-Dipole & H-Bonding (Good Solubility) Nonpolar Nonpolar Aprotic (e.g., Toluene, Hexanes) NMP->Nonpolar Weak van der Waals (Poor Solubility) G start Start step1 Add excess this compound to a known volume of solvent in a sealed vial. start->step1 step2 Agitate at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to reach equilibrium. step1->step2 step3 Allow the solution to stand, or centrifuge to separate undissolved liquid. step2->step3 step4 Carefully extract an aliquot of the supernatant (the saturated solution). step3->step4 step5 Dilute the aliquot with a suitable solvent. step4->step5 step6 Quantify the concentration using an analytical technique (e.g., HPLC, GC, NMR). step5->step6 end End step6->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of glass vials containing a precise volume (e.g., 2 mL) of the desired organic solvents. The excess is necessary to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials tightly and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). [8]3. Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved this compound to separate. Alternatively, centrifuge the vials to expedite the separation of the excess liquid phase.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. Be cautious not to disturb the undissolved layer.

  • Dilution and Analysis: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

  • Calculation: The solubility is then calculated and typically expressed in mg/mL or mol/L.

Kinetic Solubility Assay

This high-throughput method is often used in early-stage drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound, initially dissolved in a strong organic solvent like DMSO, precipitates when diluted into an aqueous or organic medium.

G start Start step1 Prepare a high-concentration stock solution of this compound in DMSO. start->step1 step2 Dispense the stock solution into a microtiter plate. step1->step2 step3 Add the target organic solvent to the wells to create a dilution series. step2->step3 step4 Incubate for a short period (e.g., 1-2 hours) with shaking. step3->step4 step5 Measure the turbidity (precipitation) at each concentration using a nephelometer or a plate reader. step4->step5 step6 Determine the concentration at which precipitation occurs. step5->step6 end End step6->end

Sources

The Ascendance of a Chiral Workhorse: An In-depth Technical Guide to the Discovery and Historical Context of N-Methyl-D-prolinol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of N-Methyl-D-prolinol, a cornerstone chiral auxiliary and organocatalyst in modern asymmetric synthesis. We will delve into its discovery within the broader context of stereochemistry, detail its synthesis, elucidate its mechanism of action, and survey its applications in the synthesis of complex molecules and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal molecule.

Introduction: The Quest for Chirality and the Rise of Proline-Derived Auxiliaries

The precise control of stereochemistry is a central tenet of modern organic chemistry and drug development. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles. This necessity for enantiomerically pure compounds spurred the development of asymmetric synthesis, a field dedicated to the selective production of a single stereoisomer.

A significant breakthrough in this endeavor was the concept of the chiral auxiliary , a stereogenic group temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The pioneering work of E.J. Corey in 1975 with chiral 8-phenylmenthol laid the foundation for this powerful strategy.[1] Following this, a plethora of chiral auxiliaries have been developed, many derived from readily available natural products like amino acids.[2]

Within this landscape, derivatives of the amino acid proline have emerged as particularly effective and versatile tools.[2] Their rigid pyrrolidine ring provides a well-defined chiral environment, influencing the facial selectivity of reactions. This compound, a derivative of D-proline, has proven to be an exceptionally valuable asset in the synthetic chemist's toolbox.[3]

The Discovery and Historical Context of this compound

While the exact date and publication of the first synthesis of this compound are not prominently documented, its emergence is intrinsically tied to the burgeoning field of asymmetric synthesis and organocatalysis in the latter half of the 20th century. The development of proline and its derivatives as organocatalysts for asymmetric reactions, such as the Hajos-Parrish-Eder-Sauer-Wiechert reaction in the 1970s, set the stage for the exploration of modified proline structures.[4]

The rationale behind the N-methylation of prolinol lies in the modulation of the electronic and steric properties of the parent molecule. The methyl group on the nitrogen atom enhances the nucleophilicity of the nitrogen and can influence the conformational preferences of the pyrrolidine ring, thereby fine-tuning its stereodirecting ability.

Synthesis of this compound: A Practical Guide

This compound is readily synthesized from the naturally occurring amino acid D-proline. The following protocol outlines a common and reliable method.

Experimental Protocol: Synthesis of this compound from D-proline

This two-step procedure involves the protection of the amine followed by reduction of the carboxylic acid.

Step 1: N-Boc Protection of D-proline

  • Reaction Setup: To a solution of D-proline (1 equivalent) in a suitable solvent such as a mixture of dioxane and water, add a base like sodium hydroxide (2 equivalents).

  • Addition of Boc Anhydride: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the organic solvent. Acidify the aqueous solution to pH 2-3 with a suitable acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-proline as a white solid.

Step 2: Reduction of N-Boc-D-proline to N-Boc-D-prolinol and subsequent N-methylation and deprotection

A more direct route involves the reduction of N-tert-butoxycarbonyl-R-prolinol.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve N-tert-butoxycarbonyl-R-prolinol (1 equivalent) in dry tetrahydrofuran (THF).[5]

  • Reduction: Cool the solution in an ice-water bath and slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄, 3 equivalents).[5]

  • Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2 hours.[5] Cool the reaction mixture back in an ice-water bath and carefully quench by the slow, dropwise addition of methanol, followed by water.[5]

  • Workup: Dry the resulting mixture with anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.[5]

  • Purification: The crude product can be purified by distillation or column chromatography to afford this compound as a colorless oil.[5]

Parameter Value Reference
Starting MaterialD-proline or N-Boc-D-prolinol[5][6]
Key ReagentsBoc₂O, LiAlH₄[5][6]
SolventDioxane/Water, THF[5][6]
Typical Yield77% (from N-Boc-D-prolinol)[5]

Mechanism of Stereochemical Control: The Role of the Chiral Auxiliary

This compound exerts its stereochemical influence by forming a temporary chiral adduct with the substrate, which then directs the approach of the reagent from a less sterically hindered face. The rigid pyrrolidine ring and the stereocenter at the C2 position create a distinct three-dimensional environment.

Let's consider the example of an asymmetric alkylation of a ketone. The ketone first reacts with this compound to form a chiral enamine or iminium ion intermediate. The bulky N-methyl and hydroxymethyl groups on the pyrrolidine ring effectively shield one face of the enamine double bond.

G cluster_0 Mechanism of Stereocontrol Ketone Prochiral Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + NMD - H₂O NMD This compound (Chiral Auxiliary) TransitionState Sterically Directed Transition State Enamine->TransitionState + Electrophile Electrophile Electrophile (e.g., R-X) Product Chiral Product TransitionState->Product Attack from less hindered face Auxiliary Recovered Auxiliary Product->Auxiliary Hydrolysis

Caption: Generalized workflow of asymmetric alkylation using this compound.

The subsequent approach of an electrophile is then directed to the opposite, more accessible face, leading to the formation of a new stereocenter with a high degree of enantioselectivity. After the reaction, the chiral auxiliary can be cleaved from the product, often by simple hydrolysis, and can be recovered and reused.

Applications in Drug Discovery and Total Synthesis

The utility of this compound as a chiral auxiliary is underscored by its application in the synthesis of various pharmaceutical agents and complex natural products.

Synthesis of Pyrotinib Intermediate

This compound is employed as a synthetic intermediate in the preparation of Pyrotinib, an irreversible pan-ErbB receptor tyrosine kinase inhibitor used in cancer therapy.[5] Its chiral backbone is incorporated into the final drug structure, highlighting its role as a chiral building block.

Asymmetric Aldol and Michael Reactions

Proline and its derivatives, including N-methylated prolinols, are highly effective organocatalysts for asymmetric aldol and Michael reactions.[4] They facilitate the formation of carbon-carbon bonds with excellent stereocontrol, providing access to complex molecular architectures.

G cluster_1 Applications of this compound cluster_2 Asymmetric Synthesis cluster_3 Pharmaceutical Synthesis cluster_4 Total Synthesis NMD This compound Aldol Aldol Reactions NMD->Aldol Michael Michael Additions NMD->Michael Alkylation Alkylations NMD->Alkylation Pyrotinib Pyrotinib Intermediate NMD->Pyrotinib OtherAPIs Other Active Pharmaceutical Ingredients NMD->OtherAPIs NaturalProducts Complex Natural Products NMD->NaturalProducts

Caption: Key application areas of this compound in organic synthesis.

Conclusion and Future Outlook

This compound stands as a testament to the power of rational design in asymmetric catalysis. Its development from the readily available chiral pool of amino acids has provided chemists with a robust and versatile tool for the enantioselective synthesis of complex molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of reliable and efficient chiral auxiliaries like this compound will only increase. Future research will likely focus on the development of novel proline-based catalysts with even greater activity and selectivity, as well as their immobilization on solid supports for easier recovery and recycling, further enhancing their utility in both academic and industrial settings.[7][8]

References

  • Google Patents. CN107827802B - Synthesis method of D-proline.
  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • ResearchGate. (PDF) Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PubMed. Recent applications of asymmetric organocatalytic annulation reactions in natural product synthesis. [Link]

  • International Advanced Research Journal in Science, Engineering and Technology. A review: L- Proline as an organocatalyst. [Link]

  • Organic Syntheses. L-Proline, 2-methyl-. [Link]

  • ResearchGate. Recent developments in next generation (S)-proline-derived chiral organocatalysts. [Link]

  • Wikipedia. Proline organocatalysis. [Link]

  • RSC Publishing. Heterogeneous organocatalysis: the proline case. [Link]

Sources

The Scarcity and Significance of N-Methyl-D-prolinol Derivatives in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyl-D-prolinol, a chiral amino alcohol, is a valuable and widely utilized scaffold in synthetic organic chemistry, particularly as a chiral auxiliary and catalyst in asymmetric synthesis.[1] While its synthetic utility is well-established, its natural occurrence is notably rare. This technical guide provides an in-depth exploration of the known and closely related N-methylated prolinol derivatives found in nature. We will delve into the biological sources of these compounds, primarily focusing on fungal and plant kingdoms, and dissect the biosynthetic pathways that lead to the formation of the N-methylated pyrrolidine core. Furthermore, this guide will furnish drug development professionals with an understanding of the pharmacological activities associated with these natural products and detail the experimental methodologies for their isolation, purification, and structural elucidation.

Introduction: The Enigmatic Presence of a Synthetic Workhorse in Nature's Arsenal

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products, particularly in alkaloids isolated from plants and microorganisms.[2] These compounds exhibit a broad spectrum of biological activities, from antimicrobial and anticancer to enzyme inhibitory effects.[1][2] The introduction of a methyl group on the nitrogen atom and a hydroxymethyl substituent at the C-2 position, as seen in this compound, imparts specific stereochemical and electronic properties that can significantly influence biological activity.

Despite the prevalence of the parent pyrrolidine scaffold, the direct natural occurrence of this compound is exceptionally limited, with the majority of its presence in scientific literature being of synthetic origin.[1] However, nature has produced a fascinating, albeit small, collection of derivatives that incorporate a closely related N-methylated prolinol or prolinone moiety. This guide aims to illuminate these rare natural products, providing a comprehensive resource for researchers interested in their discovery, biosynthesis, and potential applications.

Fungal Metabolites: The Penicipyrrolidines - A Case Study

A significant breakthrough in the discovery of natural products featuring a complex pyrrolidine scaffold has been the isolation of penicipyrrolidines from the mangrove-derived fungus Penicillium sp. DM27.[1][3] These compounds, while not direct this compound derivatives, possess a related 2-methyl-1-(pyrrolidinyl)-decanone or similar structure, offering valuable insights into the biosynthetic capabilities of fungi to produce complex pyrrolidine alkaloids.

Structural Diversity and Biological Activity of Penicipyrrolidines

Over two dozen penicipyrrolidines (O-X) have been isolated and characterized, each featuring a unique variation of the core pyrrolidine structure.[1][3] Their structures have been meticulously determined through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The absolute configurations were established using biosynthetic considerations and Time-Dependent Density Functional Theory (TDDFT) calculations of their Electronic Circular Dichroism (ECD) spectra.[1][3]

Table 1: Selected Penicipyrrolidines and their Reported Biological Activities

CompoundStructure (Simplified Representation)Biological ActivityReference
Penicipyrrolidine P Pyrrolidine core with a C10 acyl chain and hydroxylationsSignificantly enhances glucose uptake in L6 myotubes (3.83-fold increase)[1]
Penicipyrrolidine Q Pyrrolidine core with a C10 acyl chain and varied oxidationWeaker enhancement of glucose uptake compared to Penicipyrrolidine P[1]
Penicipyrrolidine R Pyrrolidine core with a C10 acyl chain and varied oxidationWeaker enhancement of glucose uptake compared to Penicipyrrolidine P[1]
Penicipyrrolidine K Pyrrolidine core with a complex acyl chainPotent anti-fibrotic activity by targeting ADAM17[1]

The notable bioactivity of Penicipyrrolidine P in enhancing glucose uptake, comparable to the widely used antidiabetic drug metformin, highlights the therapeutic potential of this class of fungal metabolites.[1]

Experimental Workflow: Isolation and Structure Elucidation of Penicipyrrolidines

The successful isolation and characterization of these intricate molecules rely on a systematic and robust experimental approach. The causality behind the chosen methods is crucial for obtaining pure compounds and accurately determining their structures.

Step 1: Fungal Fermentation and Extraction

  • Rationale: Large-scale fermentation of Penicillium sp. DM27 is essential to generate sufficient biomass for the isolation of these often low-abundance secondary metabolites. The choice of culture medium and fermentation conditions can significantly impact the metabolic profile of the fungus.

  • Protocol:

    • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a mycelial culture of Penicillium sp. DM27.

    • Incubate under optimal conditions (temperature, shaking speed) for a predetermined period to allow for maximal production of secondary metabolites.

    • Separate the mycelia from the broth by filtration.

    • Extract both the mycelia and the broth with an organic solvent (e.g., ethyl acetate) to capture a broad range of metabolites.

    • Concentrate the extracts under reduced pressure to yield a crude extract.

Step 2: Chromatographic Purification

  • Rationale: A multi-step chromatographic approach is necessary to separate the complex mixture of compounds present in the crude extract. The selection of stationary and mobile phases is guided by the polarity of the target compounds.

  • Protocol:

    • Silica Gel Column Chromatography: Fractionate the crude extract using a silica gel column with a gradient of solvents of increasing polarity (e.g., hexane to ethyl acetate to methanol).

    • Sephadex LH-20 Column Chromatography: Further purify the fractions containing the target compounds using size-exclusion chromatography to remove pigments and other impurities.

    • High-Performance Liquid Chromatography (HPLC): Employ reversed-phase (e.g., C18) or normal-phase HPLC with various solvent systems to isolate the pure penicipyrrolidines.

Step 3: Structure Elucidation

  • Rationale: A combination of spectroscopic techniques is required to unambiguously determine the planar structure and stereochemistry of the isolated compounds.

  • Protocol:

    • HRESIMS: Determine the molecular formula of the compound.

    • 1D NMR (¹H and ¹³C): Identify the types and number of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Establish the connectivity of protons and carbons to assemble the planar structure.[4]

    • NOESY/ROESY: Determine the relative stereochemistry by observing through-space correlations between protons.

    • TDDFT-ECD Calculations: Compare the experimentally measured ECD spectrum with the calculated spectra of possible stereoisomers to assign the absolute configuration.[1]

G cluster_0 Extraction & Isolation Workflow cluster_1 Structure Elucidation Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Solvent Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions HPLC HPLC Fractions->HPLC Pure Compound Pure Compound HPLC->Pure Compound Spectroscopic Analysis Spectroscopic Analysis Pure Compound->Spectroscopic Analysis HRESIMS HRESIMS Spectroscopic Analysis->HRESIMS NMR (1D & 2D) NMR (1D & 2D) Spectroscopic Analysis->NMR (1D & 2D) ECD ECD Spectroscopic Analysis->ECD

Generalized workflow for the isolation and characterization of fungal metabolites.

Biosynthesis of the N-Methylated Pyrrolidine Core in Nature

While a direct biosynthetic pathway to this compound from proline has not been definitively elucidated in nature, the formation of the closely related N-methyl-Δ¹-pyrrolinium cation is a well-characterized pathway in the biosynthesis of tropane and nicotine alkaloids in plants.[5][6] This pathway provides a fundamental understanding of how the N-methylated pyrrolidine ring is constructed in a biological system.

The biosynthesis commences with the amino acid L-ornithine, which is decarboxylated to putrescine by ornithine decarboxylase (ODC). Putrescine then undergoes N-methylation, a crucial step catalyzed by putrescine N-methyltransferase (PMT), utilizing S-adenosyl methionine (SAM) as the methyl group donor. The resulting N-methylputrescine is then oxidatively deaminated by a diamine oxidase to yield 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[5][7] This cation serves as a key branch-point intermediate for the synthesis of various alkaloids. The subsequent reduction of this iminium cation would lead to an N-methylated pyrrolidine ring.

G L-Ornithine L-Ornithine Putrescine Putrescine L-Ornithine->Putrescine ODC N-Methylputrescine N-Methylputrescine Putrescine->N-Methylputrescine PMT 4-Methylaminobutanal 4-Methylaminobutanal N-Methylputrescine->4-Methylaminobutanal Diamine Oxidase N-Methyl-Δ¹-pyrrolinium cation N-Methyl-Δ¹-pyrrolinium cation 4-Methylaminobutanal->N-Methyl-Δ¹-pyrrolinium cation Spontaneous cyclization Tropane & Nicotine Alkaloids Tropane & Nicotine Alkaloids N-Methyl-Δ¹-pyrrolinium cation->Tropane & Nicotine Alkaloids Further enzymatic steps SAM SAM SAH SAH SAM->SAH PMT PMT PMT->SAM

Biosynthesis of the N-methyl-Δ¹-pyrrolinium cation, a key precursor to N-methylated pyrrolidine alkaloids.

Other Potential Natural Sources and Future Directions

The search for natural this compound derivatives extends beyond fungi and plants to the vast and largely unexplored marine environment. Marine organisms are a prolific source of structurally unique and biologically active alkaloids.[8] While no direct this compound derivatives have been reported from marine sources to date, the chemical diversity of marine natural products suggests that they may yet be discovered.

Future research in this area should focus on:

  • Targeted Genome Mining: Identifying biosynthetic gene clusters in microorganisms that encode for enzymes homologous to those involved in proline modification and N-methylation.

  • Advanced Metabolomics: Utilizing sensitive analytical techniques like LC-MS/MS to screen extracts from diverse natural sources for the presence of this compound and its derivatives.

  • Enzymatic Synthesis: Exploring the potential of isolated enzymes, such as N-methyltransferases and reductases, for the biocatalytic production of this compound and its analogs.

Conclusion

The natural occurrence of this compound derivatives remains a captivating and underexplored area of natural product chemistry. While the compound itself is a cornerstone of synthetic chemistry, its scarcity in nature underscores the unique and highly specific biosynthetic pathways that evolution has forged. The discovery of complex pyrrolidine alkaloids like the penicipyrrolidines in fungi provides a tantalizing glimpse into nature's ability to construct such scaffolds. A deeper understanding of the biosynthesis of the N-methylated pyrrolidine core, as exemplified by the N-methyl-Δ¹-pyrrolinium cation pathway, offers a roadmap for future discovery and bioengineering efforts. For researchers and drug development professionals, the pursuit of these rare natural products holds the promise of uncovering novel bioactive compounds with therapeutic potential.

References

  • MDPI. (2023). Pyrrolidine Alkaloids from Mangrove Fungus Penicillium sp. DM27 Enhance L6 Cell Glucose Uptake. Molecules, 28(23), 7899. Available from: [Link]

  • Ali, L., & Shaheen, F. (2013). Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don. Records of Natural Products, 7(2), 123-128. Available from: [Link]

  • MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4997. Available from: [Link]

  • MDPI. (2021). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Marine Drugs, 19(12), 701. Available from: [Link]

  • ResearchGate. (2018). A New Pyrrolizidine Alkaloid from Penicillium Expansum. Journal of Chemical Research, 42(2), 93-94. Available from: [Link]

  • PubChem. (n.d.). N-methyl-Δ1-pyrrolinium cation biosynthesis. Retrieved from [Link]

  • ResearchGate. (2019). Tropane alkaloid biosynthesis up to the formation of the N-methyl-Δ¹-pyrrolinium cation. Retrieved from [Link]

  • MDPI. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. International Journal of Molecular Sciences, 20(3), 543. Available from: [Link]

Sources

Commercial Availability and Suppliers of N-Methyl-D-prolinol: A Technical Sourcing Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-D-prolinol (CAS: 99494-01-6), also known as (R)-1-Methyl-2-pyrrolidinemethanol, is a critical chiral building block and organocatalyst precursor in modern asymmetric synthesis.[1] Unlike its L-enantiomer (derived from natural L-proline), the D-enantiomer requires specific sourcing strategies due to the lower natural abundance of the starting material (D-proline).

This guide addresses the supply chain landscape, quality specifications, and synthesis-derived impurity profiles that research and process development scientists must navigate when sourcing this compound for pharmaceutical intermediates (e.g., Pyrotinib, Anidulafungin derivatives) or ligand synthesis.

Chemical Profile & Technical Specifications[1][2][3][4][5][6]

To ensure reproducibility in asymmetric catalysis, the physicochemical integrity of this compound is paramount. Below are the baseline specifications for research and GMP-grade material.

Identity & Properties
ParameterSpecification
IUPAC Name [(2R)-1-methylpyrrolidin-2-yl]methanol
Common Name This compound
CAS Number 99494-01-6 (Specific to R-isomer)
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 68–71 °C (at reduced pressure, typically ~10-12 mmHg)
Density ~0.97 g/mL at 25 °C
Chirality (R)-configuration; Enantiomeric Excess (ee) > 98%
Critical Quality Attributes (CQA)
  • Enantiomeric Purity: Must be ≥ 98% ee. Lower purity compromises the stereoselectivity of downstream asymmetric transformations.

  • Water Content: The compound is hygroscopic. Water content > 0.5% can deactivate sensitive organometallic catalysts (e.g., in CBS reductions or zinc-mediated additions).

  • Residual Solvents: THF and Methanol are common process solvents.

Synthesis-Driven Impurity Profiling

Understanding the manufacturing route is essential for anticipating impurities that do not appear on a standard Certificate of Analysis (CoA).

Dominant Manufacturing Route: The "Boc-Reductive" Method

The most robust industrial route involves the reduction of N-Boc-D-proline or N-Boc-D-prolinol using Lithium Aluminum Hydride (LiAlH₄). This method simultaneously reduces the carbamate to an N-methyl group and the ester/acid to an alcohol.

Mechanism & Risk Analysis:

  • Starting Material: N-Boc-D-proline (derived from D-Proline).

  • Reagent: LiAlH₄ (excess).

  • Transformation: Carbamate

    
     N-Methyl amine; Carboxyl 
    
    
    
    Primary Alcohol.
Impurity Logic Diagram

The following diagram illustrates the synthesis workflow and the specific points where critical impurities are generated.

SynthesisImpurity Start N-Boc-D-Prolinol (Starting Material) Reagent LiAlH4 Reduction (THF, Reflux) Start->Reagent Imp3 Impurity C: D-Prolinol (Demethylated) Start->Imp3 Boc Cleavage (Side Rxn) Intermediate Aluminate Complex Reagent->Intermediate Imp1 Impurity A: Unreacted N-Boc Reagent->Imp1 Incomplete Reduction Quench Workup (MeOH/H2O) Intermediate->Quench Product This compound (Target) Quench->Product Imp2 Impurity B: Aluminum Salts Quench->Imp2 Poor Filtration

Figure 1: Synthesis workflow via LiAlH₄ reduction showing potential impurity origins. Impurity A affects purity assays; Impurity B poisons downstream catalysts.

Commercial Supply Landscape

The supply chain is segmented into "Catalog Suppliers" (High cost, high QC, small volume) and "Bulk Manufacturers" (Lower cost, variable QC, kg scale).

Tier 1: Validated Catalog Suppliers (Research Scale: 1g – 100g)

Use these for early-stage screening where material reliability > cost.

SupplierCatalog #Purity SpecNotes
Sigma-Aldrich (Merck) 76199097%High reliability; supplies the specific (R)-isomer. Ships globally.
BLD Pharm BD968495%+Good balance of cost/quality. Strong inventory in Asia/US.
TCI Chemicals Inquire>98%Often lists S-isomer (L-prolinol); verify CAS 99494-01-6 specifically.
Tier 2: Bulk & Custom Synthesis (Process Scale: 1kg+)

For pilot plant or manufacturing, direct engagement with CROs/CMOs is required.

  • Dayang Chem (Hangzhou): Known for scaling proline derivatives.

  • CymitQuimica: European distribution hub.

  • Enamine: Strong capabilities in chiral building blocks; can synthesize on demand if stock is low.

Sourcing Strategy:

  • The "D-Proline Tax": Expect to pay 3–5x more for the D-isomer compared to the L-isomer due to the cost of D-proline starting material.

  • Lead Times: Bulk orders often require 4–6 weeks as they are campaign-manufactured rather than stocked.

Applications in Drug Development

Why is this specific chiral auxiliary sourced?

  • Chiral Ligand Synthesis: this compound is the immediate precursor to This compound-derived oxazaborolidines (CBS catalysts). These are used for the enantioselective reduction of prochiral ketones to secondary alcohols.

  • Pharmaceutical Intermediates:

    • Pyrotinib: Used in the synthesis of the chiral pyrrolidine fragment.

    • Antifungals: Building block for echinocandin derivatives (e.g., Anidulafungin analogs) where the R-configuration is essential for biological activity.

  • Organocatalysis: While diphenylprolinol silyl ethers are more common, the N-methyl derivative serves as a Lewis base catalyst in specific acylation reactions.

Handling and Storage Protocols

Safety Signal: GHS05, GHS07 (Skin Irritant, Eye Damage).

  • Hygroscopicity: The amine functionality and alcohol group make this compound avidly absorb atmospheric moisture.

    • Protocol: Store under Argon or Nitrogen.

    • Recovery: If wet, dry over activated 4Å molecular sieves for 24 hours or distill under vacuum (bp ~70°C @ 10mmHg).

  • Air Sensitivity: Amines can oxidize over time, turning yellow/brown.

    • Storage: Refrigerator (2–8 °C) is recommended for long-term stability.

References

  • Sigma-Aldrich. (R)-1-Methyl-2-pyrrolidinemethanol Product Specification (Cat# 761990). Retrieved from

  • ChemicalBook. this compound (CAS 99494-01-6) Technical Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Compound Summary: (2S)-1-Methyl-2-pyrrolidinemethanol (Enantiomer Comparison). Retrieved from

  • BLD Pharm. Safety Data Sheet (SDS) for this compound.[2] Retrieved from

  • Organic Syntheses. Synthesis of (S)-2-Methylproline (Methodology Reference). Org.[1][3][4][5] Synth. 1995, 72, 62. DOI: 10.15227/orgsyn.072.0062.[3] Retrieved from

Sources

Technical Guide: Thermal Stability and Degradation of N-Methyl-D-prolinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-D-prolinol (CAS: 5211-62-1) is a pivotal chiral auxiliary and ligand precursor employed in asymmetric synthesis, most notably in the preparation of Corey-Bakshi-Shibata (CBS) catalysts. While chemically robust compared to its aldehyde or amino acid counterparts, its stability is compromised by three primary vectors: oxidative dehydrogenation of the primary alcohol, N-oxide formation at the tertiary amine, and thermal racemization under basic conditions.

This guide provides a definitive technical analysis of these degradation pathways, supported by physicochemical data and validated handling protocols.[1] It is designed for process chemists and analytical scientists requiring rigorous control over chiral purity and material integrity.

Physicochemical Profile

Understanding the baseline properties of this compound is a prerequisite for distinguishing between phase changes (evaporation) and chemical degradation.

PropertyValueCritical Note
Chemical Structure (2R)-1-Methyl-2-pyrrolidinemethanolTertiary amine + Primary alcohol
Molecular Weight 115.17 g/mol Low MW facilitates GC analysis
Boiling Point 164–165 °C (at 760 mmHg)Stable distillation requires vacuum (e.g., 68–70 °C @ 12 mmHg)
Flash Point ~62 °C (Closed Cup)Classifiable as a combustible liquid
pKa ~10.2 (Conjugate acid)Highly basic; hygroscopic
Optical Rotation

(c=1, EtOH)
Primary indicator of enantiomeric purity

Technical Insight: The molecule exhibits significant hygroscopicity.[2][3] Absorbed water does not merely dilute the sample; it acts as a nucleophile that can accelerate ring-opening side reactions at elevated temperatures (>150 °C) or facilitate proton exchange leading to racemization.

Degradation Mechanisms and Pathways

The degradation of this compound is rarely spontaneous at room temperature but accelerates under thermal stress in the presence of oxygen or Lewis acids.

Oxidative Instability (The Dominant Pathway)

The primary alcohol moiety is the "soft spot" of the molecule. Upon exposure to atmospheric oxygen at elevated temperatures (>60 °C), it undergoes oxidative dehydrogenation.

  • Stage 1: Oxidation to N-Methyl-D-prolinal (Aldehyde). This intermediate is highly reactive and prone to polymerization.

  • Stage 2: Further oxidation to N-Methyl-D-proline (Carboxylic acid).

  • Side Reaction: The tertiary amine can oxidize to the N-Oxide , particularly if peroxides are present in solvent impurities.

Thermal Racemization

Unlike quaternary ammonium salts, this compound does not undergo Hofmann elimination easily. However, the chiral center at the C2 position (alpha to the nitrogen) is susceptible to inversion.

  • Mechanism: At temperatures >140 °C, or >80 °C in the presence of strong bases (e.g., alkoxides, hydroxides), the C2 proton becomes sufficiently acidic to deprotonate, forming a planar enolate-like intermediate which re-protonates non-stereoselectively.

  • Result: Loss of optical activity (formation of the racemate).

Visualization of Degradation Logic

The following diagram details the causal relationships between environmental stressors and specific degradation products.

DegradationPathways Native This compound (Pure) Aldehyde N-Methyl-D-prolinal (Aldehyde) Native->Aldehyde O2 / Heat (>60°C) Oxidative Dehydrogenation NOxide N-Oxide Derivative Native->NOxide Peroxides / O2 (Amine Oxidation) Racemate Racemic Mixture (DL-Isomer) Native->Racemate Base + Heat (>80°C) C2-Proton Exchange Acid N-Methyl-D-proline (Acid) Aldehyde->Acid Prolonged O2 Exposure Environment Storage Conditions: Air, Moisture, Heat Environment->Native Stressors

Figure 1: Mechanistic pathways for the thermal and oxidative degradation of this compound.[4]

Experimental Assessment Protocols

To validate the quality of this compound, researchers should employ a multi-modal approach combining thermal analysis (TGA) with chromatographic separation (GC/HPLC).

Protocol A: Accelerated Stability Testing (Stress Test)

Objective: Determine the shelf-life and handling limits under oxidative stress.

  • Preparation: Aliquot 5 mL of this compound into three crimp-sealed vials:

    • Vial A: Nitrogen purged (Control).

    • Vial B: Headspace air, stored at 25 °C.

    • Vial C: Headspace air, stored at 60 °C (Accelerated).

  • Incubation: Maintain conditions for 7 days.

  • Analysis: Dilute 50 µL of each sample into 1 mL of Acetonitrile.

  • Detection (GC-MS):

    • Column: DB-5ms or equivalent non-polar phase.

    • Inlet: 250 °C.

    • Ramp: 50 °C (2 min) → 10 °C/min → 200 °C.

    • Target Ions: Look for M-2 (Aldehyde) and M+16 (N-Oxide) peaks relative to the parent peak (m/z 115).

Protocol B: Enantiomeric Excess (ee) Determination

Objective: Detect thermal racemization.[5]

  • Method: Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1). Note: Diethylamine is crucial to suppress peak tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (weak absorption, high concentration required) or Refractive Index (RI).

Workflow Visualization

ExperimentalWorkflow cluster_Tests Parallel Analysis Vectors Start Raw Material (this compound) TGA TGA / DSC (Thermal Limits) Start->TGA GC GC-MS (Chemical Purity) Start->GC HPLC Chiral HPLC (Optical Purity) Start->HPLC Decision Quality Decision TGA->Decision >99% Mass Retention @ 100°C GC->Decision No Aldehyde/Oxide HPLC->Decision >99% ee Pass Release for Synthesis Decision->Pass All Pass Fail Redistill / Discard Decision->Fail Any Fail

Figure 2: Quality control workflow for validating this compound integrity.

Storage and Handling Recommendations

Based on the degradation mechanisms identified above, the following Standard Operating Procedure (SOP) is recommended:

  • Atmosphere: Strictly store under an inert atmosphere (Argon or Nitrogen). The primary alcohol is susceptible to air-oxidation over long periods.

  • Temperature: Store refrigerated (2–8 °C). While stable at room temperature for short durations, long-term storage at ambient temperature increases the rate of N-oxide formation.

  • Container: Use amber glass to prevent potential photo-oxidation, though the molecule is not acutely light-sensitive.

  • Distillation: If the material yellows (indicating oxidation), purify via vacuum distillation.

    • Target: 68–71 °C at 12–15 mmHg.

    • Caution: Do not exceed bath temperatures of 140 °C to avoid racemization risks.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 643492, N-Methyl-L-prolinol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). N-Methyl-L-prolinol Gas Phase Data. Retrieved from [Link]

Sources

Methodological & Application

Precision Organocatalysis: Applications of N-Methyl-D-Prolinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic implementation of N-Methyl-D-prolinol derivatives in asymmetric organocatalysis. Unlike their secondary amine counterparts (e.g., the Jørgensen-Hayashi catalysts) which operate via covalent enamine/iminium activation, N-methylated prolinol derivatives function primarily through non-covalent interactions —specifically as Chiral Phase Transfer Catalysts (PTC) upon quaternization, or as Lewis Bases (N-oxides).

This guide provides validated protocols for synthesizing the catalyst scaffold and applying it to high-value asymmetric transformations, distinguishing these mechanisms from traditional proline catalysis.

Part 1: Mechanistic Distinction & Scaffold Utility

The methylation of the pyrrolidine nitrogen fundamentally alters the catalytic landscape. While L-Proline and diarylprolinol silyl ethers rely on the N-H bond to form covalent intermediates, this compound derivatives are "blocked" from this pathway. Instead, they serve as robust chiral scaffolds for:

  • Phase Transfer Catalysis (PTC): Quaternization of the tertiary amine creates a chiral cation capable of ion-pairing with anionic nucleophiles.

  • Lewis Base Catalysis: The N-oxide derivative (generated in situ or isolated) activates silicon-based nucleophiles (e.g., allyltrichlorosilanes).

  • Chiral Ligands: (Note: While often used in Zn/Cu catalysis, this guide focuses on metal-free organocatalysis).

Mechanistic Divergence Diagram

The following diagram illustrates the critical operational difference between standard Proline catalysts and the N-Methyl derivatives.

MechanisticDivergence Proline Proline / Prolinol Ethers (Secondary Amines) Enamine Enamine/Iminium Activation Proline->Enamine Requires N-H NMethyl This compound (Tertiary Amines) Quat Quaternization (Rxn with R-X) NMethyl->Quat NOxide Oxidation (Rxn with mCPBA) NMethyl->NOxide Covalent Covalent Bond (Substrate-Catalyst) Enamine->Covalent PTC Phase Transfer Catalysis (Ion Pairing) Quat->PTC Ammonium Salt LewisBase Lewis Base Catalysis (Silicon Activation) NOxide->LewisBase N-O Dipole

Part 2: Catalyst Synthesis Protocol

Self-Validating Step: Before attempting catalysis, one must synthesize and verify the active N-methyl scaffold. The following protocol describes the conversion of D-proline to the this compound derived ammonium salt (PTC precursor).

Protocol A: Synthesis of N-Benzyl-N-Methyl-D-Prolinol Ammonium Bromide

Objective: Create a Phase Transfer Catalyst from D-Proline.

Reagents:

  • D-Proline (Start material)

  • LiAlH₄ (Reductant)

  • Formaldehyde / Formic acid (Eschweiler-Clarke methylation) or MeI

  • Benzyl Bromide (Quaternization agent)

Step-by-Step Workflow:

  • Reduction: Reduce D-Proline to D-Prolinol using LiAlH₄ in THF (Reflux, 4h). Validation: disappearance of C=O stretch in IR.

  • N-Methylation: Treat D-Prolinol with formaldehyde (37% aq) and formic acid at reflux (Eschweiler-Clarke) to yield This compound .

    • Checkpoint: 1H NMR must show a singlet ~2.3 ppm (N-Me).

  • O-Protection (Optional but recommended for stability): Protect the alcohol as a benzyl ether or silyl ether if high lipophilicity is required, though the free -OH can provide H-bonding direction. For this protocol, we use the O-Benzyl ether .

  • Quaternization (The Active Catalyst):

    • Dissolve O-Benzyl-N-Methyl-D-Prolinol (1.0 equiv) in acetone.

    • Add Benzyl Bromide (1.2 equiv).

    • Stir at room temperature for 12–24 hours. The product often precipitates.

    • Purification: Filtration and washing with cold ether. Recrystallize from Ethanol/EtOAc.

Analytical Criteria (QC):

  • Appearance: White crystalline solid.

  • 1H NMR (DMSO-d6): Distinct downfield shift of N-Me protons (~3.0-3.3 ppm) indicating positive charge character.

  • Solubility: Soluble in DCM, CHCl3; insoluble in non-polar ether/hexanes.

Part 3: Application Protocols

Protocol B: Asymmetric Phase Transfer Alkylation

Application: Enantioselective alkylation of Glycine Schiff Bases (Synthesis of unnatural amino acids). Mechanism: The chiral ammonium salt extracts the enolate into the organic phase, blocking one face via steric bulk and ionic interaction.

Materials:

  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester.[1]

  • Electrophile: Benzyl bromide (or derivatives).

  • Catalyst: N-Benzyl-N-Methyl-D-Prolinol derived ammonium salt (10 mol%).

  • Base: 50% KOH (aq).

  • Solvent: Toluene or DCM.

Experimental Procedure:

  • System Setup: In a reaction vial, charge the Glycine Schiff Base (0.5 mmol), Catalyst (0.05 mmol), and Toluene (2.0 mL).

  • Phase Initiation: Add the Electrophile (0.6 mmol). Cool the mixture to 0°C.

  • Trigger: Add 50% aqueous KOH (0.5 mL) with vigorous stirring. Crucial: Stirring rate must be high (>1000 rpm) to maximize interfacial area.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Reaction typically completes in 4–12 hours.

  • Quench & Workup: Dilute with water/ether. Separate phases. Dry organic layer over Na₂SO₄.

  • Hydrolysis (Analysis): Treat the crude Schiff base with 1N HCl/THF (1:1) for 2h to release the amino acid ester.

  • Analysis: Analyze the ester via Chiral HPLC (e.g., Chiralcel OD-H).

Data Interpretation:

ParameterTarget SpecificationTroubleshooting
Yield >85%If low, increase stirring rate or catalyst loading.
ee% >90% (D-isomer)If low, lower temperature to -20°C or check catalyst purity (ensure no tertiary amine remains).
Protocol C: Lewis Base Activation (N-Oxide Catalysis)

Application: Enantioselective Allylation of Aldehydes. Mechanism: this compound N-Oxide acts as a Lewis base to activate allyltrichlorosilane, creating a hypervalent silicate intermediate that transfers the allyl group.

Materials:

  • Catalyst: this compound N-Oxide (prepared by oxidation of this compound with mCPBA).

  • Reagent: Allyltrichlorosilane.

  • Substrate: Benzaldehyde.

  • Solvent: DCM or Acetonitrile.

  • Additive: Diisopropylethylamine (DIPEA) - acts as an HCl scavenger.

Experimental Procedure:

  • Catalyst Prep: If not stored, oxidize this compound (1.0 equiv) with mCPBA (1.1 equiv) in DCM at 0°C. Wash with NaHCO₃ to remove acid. Dry and use immediately.

  • Reaction Assembly: Dissolve Benzaldehyde (0.5 mmol) and Catalyst (10 mol%) in dry DCM (2 mL) under Argon.

  • Reagent Addition: Cool to -78°C. Add DIPEA (1.0 equiv) followed by Allyltrichlorosilane (1.2 equiv) dropwise.

  • Incubation: Stir at -78°C for 4–8 hours.

  • Workup: Quench with saturated NaHCO₃ (aq). Extract with EtOAc.

  • Analysis: Determine ee% via Chiral GC or HPLC.

Workflow Diagram (Lewis Base Catalysis)

LewisBaseCycle Start Start: Aldehyde + Allyl-SiCl3 Activation N-Oxide binds Silicon (Hypervalent Silicate) Start->Activation  + Catalyst (N-Oxide) TS Transition State (Chair-like, Si-centered) Activation->TS  Stereocontrol Product Homoallylic Alcohol TS->Product  Hydrolysis Product->Start  Catalyst Turnover

Part 4: Troubleshooting & Critical Control Points

Catalyst Purity (The "Methyl" Factor)
  • Risk: Incomplete methylation during catalyst synthesis leaves secondary amines (prolinol) present.

  • Impact: Secondary amines will react with alkyl halides (in PTC) or silanes (in Lewis Base) differently, causing background racemic reactions.

  • Control: Ensure the N-Methyl signal in NMR is stoichiometric and no N-H broad singlets are visible.

Moisture Sensitivity
  • PTC: Relatively robust to moisture (uses aqueous base).

  • Lewis Base (Silanes): Strictly anhydrous. Allyltrichlorosilane hydrolyzes rapidly in moist air, killing the reaction. Use flame-dried glassware.

Stereochemical Outcome
  • D-Prolinol vs L-Proline: Remember that D-Prolinol is derived from D-Proline . This will typically yield the enantiomer opposite to that obtained from natural L-Proline derivatives. Verify absolute configuration of the product (R vs S) against literature values for the specific substrate.

References

  • Maruoka, K. et al. (2005). "Practical Asymmetric Synthesis of Amino Acid Derivatives Using Chiral Phase-Transfer Catalysts." Journal of the American Chemical Society. [Link]

  • Nakajima, M. et al. (1998). "Enantioselective synthesis of homoallylic alcohols using N-oxide catalysts." Tetrahedron Letters. [Link]

  • Jørgensen, K. A. (2008). "Organocatalysis – After the Gold Rush." Angewandte Chemie International Edition. [Link]

  • Jew, S. & Park, H. (2009). "Chiral Phase Transfer Catalysts Derived from Cinchona Alkaloids and Proline." Chemical Communications. [Link]

Sources

Application Notes & Protocols: N-Methyl-D-prolinol Silyl Ether in Asymmetric Conjugate Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Rise of Prolinol Silyl Ethers in Organocatalysis

The field of asymmetric organocatalysis has revolutionized the way chemists approach the synthesis of chiral molecules, offering a powerful alternative to traditional metal-based catalysts.[1] Within this domain, small organic molecules derived from natural amino acids, such as proline, have emerged as exceptionally versatile and effective catalysts.[2][3] This guide focuses on a specific, highly successful class of these catalysts: N-Methyl-D-prolinol silyl ethers.

These catalysts, often categorized as Hayashi-Jørgensen catalysts, build upon the foundational principles of proline catalysis but introduce critical structural modifications that enhance their efficacy.[4][5] The introduction of a bulky diaryl(silyl)oxymethyl group dramatically improves catalytic activity and solubility in common organic solvents compared to proline itself.[6] This modification is pivotal for achieving high stereoselectivity by creating a well-defined chiral environment that effectively shields one face of the reactive intermediate.[6][7] This document provides an in-depth exploration of the mechanistic underpinnings, synthesis, and practical application of this compound silyl ether and its analogues in the asymmetric conjugate addition, a cornerstone reaction in modern synthetic chemistry.

The Mechanistic Rationale: Enamine Catalysis in Action

The power of prolinol silyl ether catalysts in conjugate addition reactions stems from their ability to activate carbonyl compounds through the formation of a nucleophilic enamine intermediate. This mode of activation, known as HOMO (Highest Occupied Molecular Orbital) activation, transforms a standard aldehyde or ketone into a more reactive species capable of adding to an electrophilic Michael acceptor.

The catalytic cycle can be summarized as follows:

  • Enamine Formation: The secondary amine of the this compound silyl ether catalyst condenses with a carbonyl compound (e.g., an aldehyde) to form a transient iminium ion, which then deprotonates to yield a chiral enamine.

  • Stereoselective C-C Bond Formation: The enamine, now a potent nucleophile, attacks the Michael acceptor (e.g., a nitroalkene). The bulky silyl ether group on the catalyst directs this attack to occur from a specific face, thereby establishing the stereochemistry of the newly formed C-C bond.[6]

  • Iminium Ion Formation & Hydrolysis: The resulting intermediate is an iminium ion, which is then hydrolyzed by water present in the reaction medium. This step regenerates the catalyst and releases the final chiral product, ready for the next catalytic cycle.

This dual activation mechanism, involving both enamine and iminium ion intermediates, makes these catalysts exceptionally robust for a wide array of transformations.[8][9]

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products CAT Catalyst (Prolinol Silyl Ether) ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Aldehyde - H₂O H2O_out H₂O CAT->H2O_out PRODUCT_BOUND Product-Iminium Complex ENAMINE->PRODUCT_BOUND + Michael Acceptor IMINIUM Iminium Ion IMINIUM->CAT + H₂O - Chiral Product PRODUCT Chiral Product IMINIUM->PRODUCT PRODUCT_BOUND->IMINIUM Rearrangement ALD Aldehyde ALD->ENAMINE ACCEPTOR Michael Acceptor ACCEPTOR->PRODUCT_BOUND H2O_in H₂O (trace) H2O_in->IMINIUM

Caption: Catalytic cycle of prolinol silyl ether in conjugate addition.

Synthesis of the Catalyst: A General Protocol

The this compound silyl ether catalysts are readily accessible from commercially available starting materials. A typical synthesis involves the silylation of the corresponding prolinol. The following is a generalized protocol for the preparation of (S)-Diphenylprolinol trimethylsilyl ether, a widely used catalyst of this class.

Protocol 1: Synthesis of (S)-Diphenylprolinol Trimethylsilyl Ether [8]

  • Materials:

    • (S)-α,α-Diphenyl-2-pyrrolidinemethanol (1.0 equiv)

    • Triethylamine (1.3 equiv)

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.3 equiv)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve (S)-α,α-Diphenyl-2-pyrrolidinemethanol in anhydrous DCM in a flame-dried flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add triethylamine to the solution in one portion via syringe.

    • Add TMSOTf dropwise to the cooled solution over 30 minutes. A cloudy white precipitate will form.

    • Allow the reaction mixture to stir and slowly warm to 0 °C over approximately 2 hours.

    • Remove the cooling bath and let the mixture warm to ambient temperature over 1 hour.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and dilute with deionized water.

    • Separate the phases and extract the aqueous layer three times with DCM.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The product can be purified by flash column chromatography on silica gel if necessary, though it is often used directly in subsequent reactions after ensuring dryness.

Application Protocol: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

One of the most powerful and well-documented applications of prolinol silyl ethers is the highly enantioselective conjugate addition of aldehydes to nitroalkenes.[6][10] This reaction provides access to synthetically valuable γ-nitro aldehydes, which are precursors to chiral γ-amino acids and other important building blocks for pharmaceuticals.[10][11]

Workflow cluster_prep Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Catalyst & Nitroalkene in Solvent (e.g., Toluene) B Add Aldehyde (Michael Donor) A->B C Stir at Specified Temperature (e.g., 4 °C or RT) B->C D Monitor Reaction by TLC C->D E Quench Reaction (e.g., with sat. aq. NaHCO₃) D->E Reaction Complete F Extract with Organic Solvent (e.g., Ethyl Acetate) E->F G Dry, Filter, and Concentrate F->G H Purify by Flash Chromatography G->H I Determine Yield H->I J Determine Diastereo- & Enantioselectivity (Chiral HPLC or GC) I->J

Caption: General workflow for asymmetric Michael addition.

Protocol 2: General Procedure for the Asymmetric Michael Addition [12]

  • Materials:

    • (S)-Diphenylprolinol silyl ether catalyst (2-10 mol%)

    • Nitroalkene (1.0 equiv)

    • Aldehyde (1.5-3.0 equiv)

    • Solvent (e.g., Toluene, Hexane, or MeOH)

    • Additive (e.g., Benzoic Acid, optional but often beneficial)[11]

  • Procedure:

    • To a vial under an inert atmosphere, add the prolinol silyl ether catalyst, the nitroalkene, and the solvent.

    • If an additive is used, it is typically added at this stage.

    • Stir the mixture at the desired temperature (e.g., room temperature or 4 °C) for 10 minutes.

    • Add the aldehyde to the reaction mixture.

    • Continue stirring and monitor the reaction's progress using thin-layer chromatography (TLC). Reaction times can vary from a few hours to 48 hours depending on the substrates.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃.[12]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Substrate Scope and Performance

The this compound silyl ether catalyst system demonstrates broad applicability across a range of aldehyde donors and nitroalkene acceptors, consistently delivering high yields and excellent stereoselectivities.

EntryAldehyde (Donor)Nitroalkene (Acceptor)Yield (%)dr (syn:anti)ee (%) (syn)Reference
1Propanal(E)-β-Nitrostyrene9595:5>99[6]
2Pentanal(E)-β-Nitrostyrene9495:5>99[6]
3Isovaleraldehyde(E)-β-Nitrostyrene9294:6>99[6]
4Propanal(E)-2-(2-nitrovinyl)furan9595:5>99[6]
5Propanal(E)-1-nitro-2-phenylethene90>20:198[11][13]
6n-PentanalNitroethylene85N/A99[10][14]
7CyclohexanecarbaldehydeNitroethylene90N/A99[10][14]

Data is representative and may vary based on specific reaction conditions.

Causality and Experimental Insights

  • The Role of the Silyl Group: The bulky trialkylsilyl or diarylsilyl group is not merely a protecting group. It is crucial for creating a sterically hindered environment that forces the enamine intermediate to adopt a specific conformation, leading to highly selective facial attack on the Michael acceptor.[6] Silylation also enhances the catalyst's solubility in non-polar organic solvents, which can be beneficial for reaction rates and handling.[6]

  • Solvent and Additive Effects: The choice of solvent can significantly impact the reaction outcome. While non-polar solvents like toluene and hexane are common, some protocols report excellent results in polar solvents like methanol.[11] In certain cases, particularly with less reactive substrates, the addition of a weak Brønsted acid co-catalyst like benzoic acid can accelerate the reaction by facilitating the protonation steps in the catalytic cycle.[11][13]

  • Self-Validation and Analysis: A critical aspect of these protocols is the accurate determination of yield and stereoselectivity.

    • Yield: Determined after purification by column chromatography and calculated based on the limiting reagent (typically the nitroalkene).

    • Diastereomeric Ratio (dr): Often determined by ¹H NMR analysis of the crude reaction mixture.

    • Enantiomeric Excess (ee): Determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis, often after converting the product aldehyde to a more stable derivative (e.g., an alcohol via NaBH₄ reduction) to prevent epimerization.[14]

Concluding Remarks for the Field Professional

This compound silyl ether and its derivatives have proven to be robust, reliable, and highly efficient organocatalysts for asymmetric conjugate addition reactions.[7] Their ease of preparation, broad substrate scope, and the consistently high levels of stereocontrol they provide make them indispensable tools for researchers in both academic and industrial settings.[6][15] The ability to construct complex, stereochemically rich carbon skeletons from simple precursors positions this catalyst class at the forefront of synthetic strategy, empowering the development of novel therapeutics and fine chemicals.

References

  • Enantioselective Michael Additions of Aldehydes To Nitroalkenes Catalyzed With Ionically Tagged Organocatalyst. (n.d.). Scribd. Retrieved from [Link]

  • Organocatalytic Asymmetric 1,4-Addition of Aldehydes to Acridiniums Catalyzed by a Diarylprolinol Silyl Ether. (2012). The Journal of Organic Chemistry. Retrieved from [Link]

  • Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters. Retrieved from [Link]

  • Development of Prolinol-derived Organocatalysts and Their Application to Organocatalytic Michael Addition Reactions. (2021). Ethesis. Retrieved from [Link]

  • Albrecht, Ł., et al. (2011). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules. Retrieved from [Link]

  • A review: L- Proline as an organocatalyst. (2023). IARJSET. Retrieved from [Link]

  • Gotoh, H., Ishikawa, H., & Hayashi, Y. (2007). Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. Organic Letters. Retrieved from [Link]

  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition. Retrieved from [Link]

  • (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. (2014). Organic Syntheses. Retrieved from [Link]

  • Gotoh, H., Ishikawa, H., & Hayashi, Y. (n.d.). Supporting Information: Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes. AWS. Retrieved from [Link]

  • Polymer-immobilized α,α-bis[bis-3,5-(trifluoromethyl)phenyl]prolinol silyl ether. (n.d.). Supporting Information. Retrieved from [Link]

  • Jensen, K. L., et al. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research. Retrieved from [Link]

  • Palomo, C., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Heterogeneous organocatalysis: the proline case. (2021). RSC Advances. Retrieved from [Link]

  • Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles. (2022). Journal of the American Chemical Society. Retrieved from [Link]

  • Palomo, C., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. PMC. Retrieved from [Link]

  • Moberg, C. (2013). Mechanism of diphenylprolinol silyl ether catalyzed Michael addition revisited--but still controversial. Angewandte Chemie International Edition. Retrieved from [Link]

  • N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. (2021). ResearchGate. Retrieved from [Link]

  • List, B., Pojarliev, P., & Castello, C. (2001). Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes. Organic Letters. Retrieved from [Link]

  • Jensen, K. L., et al. (2012). The diarylprolinol silyl ether system: a general organocatalyst. PubMed. Retrieved from [Link]

  • Transition Metal-catalysed Enantioselective Conjugate Additions. (n.d.). Macmillan Group. Retrieved from [Link]

  • A review: L- Proline as an organocatalyst. (2023). ResearchGate. Retrieved from [Link]

  • Hayashi-Jørgensen Catalyst. (2015). Chem-Station. Retrieved from [Link]

  • Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis. (2023). Taylor & Francis Online. Retrieved from [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. (2021). MDPI. Retrieved from [Link]

  • Asymmetric nucleophilic addition to ketones and ketimines and conjugate addition reactions. (2022). University of Groningen Research Portal. Retrieved from [Link]

  • Proline Sulfonamide-Based Organocatalysis: Better Late than Never. (2012). PMC. Retrieved from [Link]

  • Organocatalytic conjugate addition in stereoselective synthesis. (n.d.). Archive ouverte UNIGE. Retrieved from [Link]

  • Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles. (2022). PMC. Retrieved from [Link]

  • Catalytic asymmetric vinylation and dienylation of ketones. (2005). PubMed. Retrieved from [Link]

Sources

Application Note: N-Methyl-D-Prolinol in the Synthesis of Nitrogen-Containing Heterocycles

[1]

Executive Summary

N-Methyl-D-prolinol represents a critical class of chiral 1,2-amino alcohols derived from the "chiral pool" (D-proline). Unlike its parent amino acid, this compound lacks the acidic carboxylic acid proton and the secondary amine functionality, rendering it inert to classical enamine organocatalysis. Instead, its utility in drug development lies in two distinct mechanistic pathways:

  • Chiral Ligand Efficacy: It functions as a bidentate (N,O) ligand for Lewis acidic metals (Zn, Cu, Ag), creating a rigid chiral pocket that induces high enantioselectivity in the formation of aziridines, oxazolines, and pyrrolidines.

  • Chiral Scaffold Utility: It serves as a pre-functionalized pyrrolidine core, allowing for the rapid construction of bicyclic alkaloids (e.g., pyrrolizidines) and bioactive 2-substituted pyrrolidines via functional group manipulation of the hydroxymethyl side chain.

This guide details protocols for utilizing this compound in the asymmetric synthesis of N-heterocycles, focusing on metal-mediated 1,3-dipolar cycloadditions and chiral pool functionalization .

Mechanistic Principles: The Chelation Control Model

The stereochemical outcome of this compound-mediated reactions is governed by the formation of a rigid 5-membered chelate ring with the metal center.

The "N-O" Bidentate Chelation

Unlike monodentate ligands, the spatial arrangement of the tertiary amine (N-Me) and the hydroxyl group allows for tight binding to metals like Zinc(II) or Copper(I).

  • Steric Blocking: The pyrrolidine ring and the N-methyl group create a "wall" that blocks one face of the transition state.

  • Rigidity: The bicyclic chelate structure prevents ligand rotation, transferring chiral information directly to the substrate (e.g., an imine or alkene).

Visualization: Metal-Ligand Coordination Sphere

The following diagram illustrates the transition state assembly during a typical Zinc-mediated addition, showing how this compound dictates facial selectivity.

ChelationModelLigandThis compoundComplexChiral Complex(Rigid 5-Membered Ring)Ligand->ComplexBidentate Coordination(N-Me & -OH)MetalMetal Center(Zn, Cu, Ag)Metal->ComplexLewis Acid ActivationSubstrateSubstrate(Imine/Alkene)Substrate->ComplexFacial ApproachProductChiral N-Heterocycle(High ee%)Complex->ProductStereoselectiveBond Formation

Figure 1: Mechanistic flow of chirality transfer via this compound metal chelation.

Protocol A: Asymmetric Synthesis of Chiral Aziridines

Application: Aziridines are strained N-heterocycles present in various antitumor agents (e.g., Mitomycin C). This protocol utilizes this compound as a ligand for the Copper(I)-catalyzed carbene insertion into imines.

Experimental Design
  • Catalyst System: Cu(OTf) / this compound.

  • Reaction Type: [2+1] Cycloaddition.

  • Substrates: N-Tosyl Imines + Diazoacetate.

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf) (0.05 mmol) in anhydrous Dichloromethane (DCM, 2.0 mL).

    • Add This compound (0.06 mmol, 1.2 eq relative to Cu) dropwise.

    • Stir at Room Temperature (RT) for 1 hour to form the active blue-green chiral complex.

  • Substrate Addition:

    • Add the N-tosyl imine (1.0 mmol) to the catalyst solution.

    • Cool the mixture to 0°C to maximize enantioselectivity.

  • Carbene Generation:

    • Slowly add Ethyl Diazoacetate (1.2 mmol) via syringe pump over 2 hours. Note: Slow addition prevents diazo dimerization.

  • Work-up:

    • Once N2 evolution ceases, filter the mixture through a short pad of silica gel to remove the copper catalyst.

    • Concentrate the filtrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Hexanes/EtOAc 9:1).

Performance Data (Representative)
Substrate (R-Imine)Yield (%)cis:trans Ratioee (%)
Phenyl (Ph)8885:1592
4-Cl-Phenyl9182:1894
Isopropyl7690:1089

Protocol B: Chiral Pool Synthesis of Pyrrolizidine Alkaloids

Application: Using the this compound scaffold directly as a building block to access bicyclic pyrrolizidines (common in bioactive alkaloids).

Synthetic Strategy

This route exploits the pre-existing chirality at the C2 position. The hydroxyl group is converted to a leaving group, followed by N-alkylation and ring closure.

Workflow Diagram

PyrrolizidineSynthesisStep1This compound(Starting Material)Step2Swern Oxidation(-78°C)Step1->Step2Aldehyde FormationStep3Wittig Olefination(Chain Extension)Step2->Step3C=C FormationStep4N-Alkylation/Cyclization(Ring Closure)Step3->Step4IntramolecularFinalChiral PyrrolizidineStep4->FinalProduct

Figure 2: Synthetic route from this compound to bicyclic alkaloids.

Step-by-Step Methodology
  • Swern Oxidation (Aldehyde Formation):

    • Caution: The resulting aldehyde is prone to racemization. Proceed immediately to the next step.

    • To oxalyl chloride (1.1 eq) in DCM at -78°C, add DMSO (2.2 eq). Stir 15 min.

    • Add This compound (1.0 eq).[1][2] Stir 30 min.

    • Add Et3N (5 eq) and warm to 0°C.

  • Wittig Reaction (One-Pot):

    • Add the pre-formed ylide (Ph3P=CH-CO2Et) directly to the crude aldehyde solution at 0°C.

    • Stir at RT for 12 hours.

    • Result:

      
      -unsaturated ester with the pyrrolidine core intact.
      
  • Reduction & Cyclization:

    • Hydrogenate the double bond (H2, Pd/C).

    • Reduce the ester to the alcohol (LiAlH4).

    • Convert alcohol to Tosylate (TsCl, Pyridine).

    • Heat in refluxing acetonitrile to induce intramolecular N-alkylation (quaternization), followed by demethylation (if necessary) or use as the quaternary ammonium salt.

Troubleshooting & Optimization

Handling & Storage
  • Hygroscopicity: this compound is hygroscopic. Water interferes with metal coordination (Protocol A) and Swern oxidation (Protocol B).

  • Corrective Action: Distill over CaH2 prior to use and store under Argon over 4Å molecular sieves.

Racemization Control
  • Risk: In Protocol B, the intermediate prolinral (aldehyde) has an acidic alpha-proton.

  • Mitigation: Never isolate the aldehyde. Use "One-Pot" procedures where the aldehyde is trapped immediately (e.g., Wittig or Grignard addition) at low temperatures (-78°C to 0°C).

Purification of Amino Alcohols
  • Issue: this compound derivatives often streak on silica gel due to the basic nitrogen.

  • Solution: Pre-treat silica gel with 1% Triethylamine (Et3N) in Hexanes before loading the column. This neutralizes acidic sites on the silica.

References

  • General Properties & Structure

    • This compound (CAS 99494-01-6).[3][1][2] ChemicalBook.

  • Asymmetric 1,3-Dipolar Cycloaddition

    • García Ruano, J. L., et al. (2002).[4] "Asymmetric 1,3-Dipolar Cycloaddition of N-Metalated Azomethine Ylides." The Journal of Organic Chemistry.

  • Pyrrolidine Synthesis Reviews

    • Najera, C., & Sansano, J. M. (2007). "Catalytic Asymmetric Synthesis of Pyrrolidines." Chemical Reviews.
  • Chiral Ligand Applications

    • Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie.
  • Synthesis of Bioactive Precursors

    • "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs." PMC - NIH.

Application Note: N-Methyl-D-prolinol as a Ligand for Metal-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Methyl-D-prolinol (CAS: 99494-01-6) is a chiral 1,2-amino alcohol derived from D-proline. While often overshadowed by its sterically bulkier cousins (e.g., diphenylprolinol derivatives like the CBS catalyst), this compound remains a fundamental ligand in asymmetric synthesis. Its primary utility lies in the enantioselective addition of organozinc reagents to aldehydes , where it serves as a model for ligand-accelerated catalysis.

This guide details the practical application of this compound, focusing on the mechanistic rationale for its use and providing a robust, self-validating protocol for the synthesis of chiral secondary alcohols.

Chemical Profile & Ligand Design

The efficacy of this compound stems from its bifunctional nature. It possesses a "hard" oxygen donor and a "softer" nitrogen donor, allowing it to form rigid chelate rings with transition metals (Zn, Cu, B).

FeatureSpecificationImpact on Catalysis
Chirality (R)-Configuration (from D-Proline)Induces specific stereochemistry (typically R-alcohols from benzaldehyde).
N-Substituent Methyl GroupPrevents formation of stable, inactive metal-amide aggregates; allows dynamic ligand exchange.
Backbone Pyrrolidine RingRestricts conformational freedom, reducing the entropy cost of transition state formation.
Coordination Bidentate (N, O)Forms a 5-membered chelate with metals (e.g., Zn), creating a chiral pocket.

Core Application: Enantioselective Addition of Diethylzinc to Aldehydes[1][2][3][4][5]

This reaction is the benchmark for testing amino-alcohol ligands. The this compound ligand reacts with diethylzinc (Et₂Zn) to form a chiral zinc alkoxide complex. This complex acts as a Lewis acid to activate the aldehyde while simultaneously delivering the ethyl group from a second equivalent of Et₂Zn.

Mechanism of Action

The reaction proceeds via a Zimmerman-Traxler transition state . Unlike simple Lewis acid catalysis, this is an example of Ligand-Accelerated Catalysis (LAC) , where the ligand-bound catalyst is more reactive than the background unligated species.

Key Mechanistic Steps:

  • Pre-catalyst Formation: this compound reacts with Et₂Zn to form a mono-ethylzinc alkoxide (the active catalyst).

  • Coordination: The zinc center coordinates the aldehyde oxygen (activating it) and a second molecule of Et₂Zn (the nucleophile).

  • Transfer: The ethyl group transfers to the aldehyde via a 6-membered transition state.

  • Turnover: The product zinc alkoxide is released, regenerating the catalyst.

CatalyticCycle Figure 1: Catalytic Cycle for Diethylzinc Addition Ligand This compound Complex Chiral Zn-Complex (Active Catalyst) Ligand->Complex + Et₂Zn - Ethane Et2Zn Et₂Zn (x2) TS Zimmerman-Traxler Transition State Complex->TS + Aldehyde + Et₂Zn TS->Complex Regeneration Product Chiral Alcohol (R)-1-Phenylpropanol TS->Product Hydrolysis

Figure 1: The catalytic cycle highlights the dual role of Zinc as both the Lewis acid center and the nucleophile carrier.

Experimental Protocol

Objective: Synthesis of (R)-1-phenylpropanol via asymmetric addition of diethylzinc to benzaldehyde. Scale: 1.0 mmol Benzaldehyde.

Reagents & Equipment[3]
  • Ligand: this compound (11.5 mg, 0.1 mmol, 10 mol%).

  • Substrate: Benzaldehyde (106 mg, 1.0 mmol).

  • Reagent: Diethylzinc (Et₂Zn), 1.0 M solution in hexane (2.2 mL, 2.2 mmol).

  • Solvent: Toluene (anhydrous, degassed).

  • Apparatus: Flame-dried Schlenk flask, argon/nitrogen line, magnetic stirrer.

Step-by-Step Procedure

Step 1: Catalyst Formation (In Situ)

  • Equip a 10 mL Schlenk flask with a magnetic stir bar and flame-dry under vacuum. Backfill with Argon.

  • Add This compound (11.5 mg, 0.1 mmol) and anhydrous Toluene (2.0 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Critical Step: Slowly add Et₂Zn (2.2 mL, 1.0 M in hexane) dropwise via syringe.

    • Note: Ethane gas will evolve. Ensure the system is vented through an oil bubbler to prevent pressure buildup.

  • Stir at 0 °C for 30 minutes. This ensures complete formation of the chiral Zinc-alkoxide species.

Step 2: Asymmetric Addition 6. Add Benzaldehyde (106 mg, 1.0 mmol) dropwise to the reaction mixture at 0 °C. 7. Allow the reaction to warm to room temperature (25 °C) and stir for 12–18 hours.

  • Visual Check: The solution typically remains clear or turns slightly yellow. Turbidity may indicate moisture contamination.

Step 3: Quench & Workup 8. Cool the mixture back to 0 °C. 9. Carefully quench by adding 1M HCl (5 mL) dropwise. Caution: Vigorous bubbling will occur due to excess Et₂Zn. 10. Extract the aqueous layer with Diethyl Ether (3 x 10 mL). 11. Wash combined organics with Brine (10 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 4: Purification & Analysis 12. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc 9:1). 13. Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column) or GC.

  • Expected Result: (R)-1-phenylpropanol.[1]
  • Target ee: 85–95% (highly dependent on anhydrous technique).

Optimization & Troubleshooting (Expertise)

The performance of this compound is sensitive to solvent effects and aggregation states. Use this table to troubleshoot low yields or poor selectivity.

IssueProbable CauseCorrective Action
Low Enantioselectivity (<50% ee) Non-linear effects (Aggregation)Switch solvent to Hexane or Toluene . Avoid THF, as it competes for coordination sites on Zinc, disrupting the chiral pocket.
Low Conversion Moisture contaminationEt₂Zn is pyrophoric and moisture sensitive. Ensure all glassware is flame-dried and solvents are distilled over Sodium/Benzophenone.
Racemic Product Background reactionEnsure the ligand is mixed with Et₂Zn before adding the aldehyde. If Et₂Zn reacts with the aldehyde without the ligand, the product is racemic.[2]
Precipitate Formation Insoluble Zn-alkoxideIncrease solvent volume. Aggregates can sometimes lower ee (or increase it via "reservoir effects"), but homogeneity is generally preferred for reproducibility.
Stereochemical Control
  • This compound yields the (R)-alcohol .

  • N-Methyl-L-prolinol (natural) yields the (S)-alcohol .[3]

  • Insight: The sense of induction is predicted by the steric bulk of the pyrrolidine ring forcing the aldehyde to approach from the face opposite the ligand's bulk.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition, 30(1), 49-69. Link

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[4][2][5][6][7] Chemical Reviews, 92(5), 833-856. Link

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. Link

  • Nugent, W. A. (1999). Chiral Lewis Acid Catalysis in Organic Synthesis. Journal of the American Chemical Society, 121(16), 4092. Link

Sources

Stereoselective synthesis of complex organic molecules using N-Methyl-D-prolinol.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals. It details the use of N-Methyl-D-prolinol as a chiral ligand in stereoselective synthesis, specifically focusing on the enantioselective addition of organozinc reagents to aldehydes.

Executive Summary

This compound (CAS: 99494-01-6) is a privileged chiral amino alcohol ligand derived from D-proline.[1] Unlike the bulky diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) used in organocatalysis, this compound excels as a bidentate ligand in transition metal catalysis , most notably in the enantioselective addition of dialkylzinc reagents to aldehydes .

This guide provides a high-fidelity protocol for synthesizing chiral secondary alcohols—critical pharmacophores in complex drug molecules. By leveraging the specific chelation geometry of this compound, researchers can achieve enantiomeric excesses (ee) exceeding 95% under optimized conditions.

Mechanistic Insight: The Zinc-Chelation Model

The stereocontrol provided by this compound arises from its ability to form a rigid 5-membered chelate with Zinc. This is not a simple Lewis acid activation; it follows a Ligand-Accelerated Catalysis pathway, often rationalized via the Noyori-type transition state.

The Catalytic Cycle
  • Complexation: The amino alcohol reacts with dialkylzinc (e.g.,

    
    ) to form a mono-alkoxide zinc complex.
    
  • Dimerization/Aggregation: In solution, these complexes often exist as dimers. The active species is typically a monomeric alkylzinc alkoxide generated in situ.

  • Aldehyde Coordination: The Lewis acidic Zinc center coordinates the aldehyde oxygen.

  • Alkyl Transfer: The alkyl group is transferred intramolecularly from the Zinc to the carbonyl carbon. The steric bulk of the pyrrolidine ring and the N-methyl group directs the attack to a specific face (Re or Si) of the aldehyde.

Visualization: Transition State Assembly

The following diagram illustrates the heterobimetallic transition state proposed for the enantioselective alkylation.

ZincChelation cluster_mechanism Stereocontrol Logic Ligand This compound Complex Chiral Zn-Complex (Active Catalyst) Ligand->Complex Chelation (-C2H6) Et2Zn Diethylzinc (Et2Zn) Et2Zn->Complex TS Transition State (Noyori Model) Complex->TS + Aldehyde Aldehyde Substrate (Aldehyde) Aldehyde->TS Si-face Attack Product Chiral Secondary Alcohol (>95% ee) TS->Product Hydrolysis

Figure 1: Logical flow of the Zinc-mediated enantioselective alkylation using this compound.

Core Application: Enantioselective Alkylation of Aldehydes

This protocol describes the synthesis of (R)-1-phenyl-1-propanol from benzaldehyde using Diethylzinc. This reaction serves as a benchmark for synthesizing complex chiral alcohol intermediates found in bioactive scaffolds (e.g., precursors for serotonin reuptake inhibitors).

Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12]
  • Ligand: this compound (>98% purity).

  • Reagent: Diethylzinc (1.0 M solution in hexane). Warning: Pyrophoric.

  • Substrate: Benzaldehyde (freshly distilled).

  • Solvent: Toluene (anhydrous) or Hexane.

Experimental Protocol
Step 1: Catalyst Formation[2]
  • Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.

  • Add This compound (5.0 mol%, 0.05 mmol) to the flask.

  • Add anhydrous Toluene (3.0 mL).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add Diethylzinc (2.4 mmol, 2.4 mL of 1.0 M solution) dropwise via syringe.

    • Observation: Methane/Ethane gas evolution will occur. Ensure proper venting through a needle/bubbler.

  • Stir the mixture at 0°C for 20 minutes to form the active Zinc-aminoalkoxide complex.

Step 2: Asymmetric Addition
  • Inject Benzaldehyde (1.0 mmol) slowly into the stirring catalyst solution at 0°C.

    • Note: For higher enantioselectivity, some protocols suggest cooling to -20°C before aldehyde addition, though this compound is robust at 0°C.

  • Allow the reaction to warm to room temperature (25°C) and stir for 12–18 hours.

  • Monitoring: Monitor consumption of aldehyde via TLC (Hexane:EtOAc 8:2) or GC-MS.

Step 3: Quench and Purification
  • Cool the mixture to 0°C.

  • Carefully quench by dropwise addition of saturated aqueous

    
     (5 mL). Caution: Vigorous reaction. 
    
  • Extract the aqueous layer with

    
     (3 x 10 mL).
    
  • Dry combined organics over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Quantitative Performance Data

The following table summarizes the effect of solvent and temperature on the reaction efficiency using this compound.

SolventTemperature (°C)Yield (%)ee (%)Notes
Toluene 0 to 259296Optimal balance of rate/selectivity.
Hexane0 to 258894Slower reaction rate due to solubility.
THF0 to 259565Coordination of THF competes with ligand.
Toluene-208598Higher ee, but requires longer reaction time (24h).

Complex Molecule Synthesis: Strategic Application

In drug discovery, this methodology is applied to synthesize Chiral Diarylcarbinols , which are scaffolds for antihistamines (e.g., Clemastine analogs) and agrochemicals.

Case Study: Synthesis of a Chiral Pyridine Intermediate

Target: (R)-1-(Pyridine-3-yl)propan-1-ol Context: Pyridine rings coordinate strongly to Zinc, often poisoning catalysts. This compound is preferred here because the N-methyl group prevents the formation of non-productive aggregates that occur with primary amino alcohols.

Workflow:

  • Substrate: 3-Pyridinecarboxaldehyde.

  • Ligand Loading: Increased to 10 mol% to account for competitive binding of the pyridine nitrogen.

  • Additive: Addition of excess Diethylzinc (2.5 equiv) is crucial to saturate the pyridine nitrogen, allowing the catalytic cycle to proceed at the carbonyl.

Workflow Start Start: 3-Pyridinecarboxaldehyde Step1 Pre-complexation (Sat. Pyridine N with Et2Zn) Start->Step1 Step2 Catalyst Injection (this compound + Et2Zn) Step1->Step2 Step3 Asymmetric Alkylation (18h, 0°C) Step2->Step3 Step4 Workup (HCl wash to remove Zn) Step3->Step4 End Target: (R)-Chiral Pyridyl Alcohol Step4->End

Figure 2: Modified workflow for heteroaromatic substrates.

Troubleshooting & Optimization

  • Low Enantioselectivity:

    • Cause: Moisture in the solvent or aging of the Diethylzinc solution.

    • Fix: Distill Toluene over Sodium/Benzophenone.[2] Titrate Et2Zn solution.

  • Low Yield:

    • Cause: Product inhibition (zinc alkoxide aggregation).

    • Fix: Use of non-polar additives or switching to the "Lithium-Free" protocol if using in situ generated alkyl zincs.

  • Racemic Background Reaction:

    • Cause: Uncatalyzed addition of Et2Zn.

    • Fix: Ensure the ligand is added before the aldehyde. The ligand-accelerated reaction is significantly faster than the background reaction, but only if the catalyst is pre-formed.

References

  • Organic Chemistry Portal. (2000). Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]

  • MDPI. (2024).[3] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Retrieved from [Link][4]

  • Wikipedia. (2025). Asymmetric addition of dialkylzinc compounds to aldehydes. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Effect of Solvents on N-Methyl-D-prolinol Catalyzed Aldol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for organocatalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing N-Methyl-D-prolinol in asymmetric aldol reactions. The choice of solvent is not merely a matter of dissolving reactants; it is a critical parameter that profoundly influences reaction rate, conversion, and, most importantly, stereoselectivity. This document provides in-depth, field-proven insights into the causal relationships between solvent properties and reaction outcomes, moving beyond simple protocols to explain the fundamental "why" behind experimental choices.

This compound, a derivative of the well-known organocatalyst D-proline, offers distinct advantages, including enhanced solubility in a wider range of organic solvents.[1] However, the principles governing its reactivity are deeply rooted in the enamine catalysis mechanism established for proline.[2][3] Understanding how solvents interact with the catalytic cycle is paramount to troubleshooting common issues and unlocking the full potential of this versatile catalyst.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the fundamental mechanism of the this compound catalyzed aldol reaction, and where does the solvent exert its influence?

A1: The reaction proceeds via an enamine-based catalytic cycle, which is analogous to the mechanism for proline catalysis.[3][4] The solvent's role is multifaceted, influencing nearly every step of this cycle.

  • Enamine Formation: The catalyst, this compound, reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. The solvent's polarity can affect the rate of this condensation step.

  • C-C Bond Formation (Rate-Determining Step): The enamine attacks the aldehyde acceptor. The stereochemical outcome is determined in this step, passing through a highly organized, chair-like transition state (Zimmerman-Traxler model).[2] The solvent plays a crucial role here by:

    • Stabilizing Charged Intermediates: Polar solvents can stabilize the charge separation in the transition state.

    • Hydrogen Bonding: Protic solvents can form hydrogen bonds with the catalyst and substrates, altering the geometry and energy of the transition state, which can be either beneficial or detrimental to stereoselectivity.[5]

  • Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the catalyst. The presence of water, either as a co-solvent or an impurity, is critical for this step.[2]

The diagram below illustrates the catalytic cycle and highlights the key points of solvent interaction.

Catalytic_Cycle cluster_main This compound Catalytic Cycle Ketone Ketone (Donor) Catalyst This compound Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O A1 Solvent polarity affects rate Catalyst->A1 TS Zimmerman-Traxler Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Iminium Iminium Intermediate TS->Iminium A2 Solvent stabilizes TS, influences H-bonding, dictates stereoselectivity TS->A2 Product β-Hydroxy Ketone (Aldol Product) Iminium->Product + H₂O A3 Water is required for catalyst turnover Iminium->A3 Product->Catalyst releases Water H₂O

Catalytic cycle showing points of solvent influence.
Q2: My reaction has stalled or is giving low conversion. How can the solvent be the cause and what should I try?

A2: Low conversion is a common issue directly linked to solvent choice. The primary causes are poor solubility and catalyst deactivation.

  • Causality - Solubility: Unlike proline, this compound is a liquid soluble in many common organic solvents.[1] However, your ketone or aldehyde substrates may have limited solubility. If reactants are not fully dissolved, the reaction becomes heterogeneous, leading to slow rates and incomplete conversion.

  • Causality - Catalyst Deactivation: The catalyst can react with the ketone or aldehyde to form a stable oxazolidinone, a so-called "parasitic" intermediate that removes the catalyst from the active cycle.[3] The equilibrium between the catalyst and this inactive form is highly solvent-dependent. In some nonpolar solvents, this equilibrium may favor the oxazolidinone, effectively reducing the active catalyst concentration.

  • Causality - Insufficient Water: While excess water can be detrimental, a stoichiometric amount is required for the final hydrolysis step to release the product and regenerate the catalyst.[2] Overly dry aprotic solvents can slow or halt catalyst turnover.

Troubleshooting Steps:

  • Assess Solubility: Ensure all reactants are fully dissolved at the reaction temperature. If not, switch to a more suitable solvent or solvent mixture. Highly dipolar aprotic solvents like DMSO or DMF are often effective, though they can be difficult to remove.[5][6]

  • Consider Solvent Mixtures: A mixture of a non-coordinating solvent with a polar solvent (e.g., CHCl₃/DMSO) can enhance solubility while mitigating some of the negative effects of highly coordinating solvents.[7]

  • Introduce Controlled Water: For reactions in strictly anhydrous aprotic solvents, the addition of a small amount of water (e.g., 0.5 - 1.0 equivalents relative to the catalyst) can sometimes improve catalyst turnover and overall conversion.[8] However, this must be optimized, as excess water can negatively impact enantioselectivity.[8][9]

Q3: I'm getting poor enantiomeric or diastereomeric excess. How does the solvent control stereoselectivity and what is the best strategy for optimization?

A3: This is the most critical area where solvent effects are pronounced. Stereoselectivity is dictated by the subtle energy differences between competing transition states, which are highly sensitive to the surrounding solvent environment.[10]

  • Causality - Protic vs. Aprotic Solvents:

    • Aprotic Solvents (e.g., DMSO, CH₃CN, CHCl₃): These are generally the preferred choice. They are less disruptive to the hydrogen bonding network within the Zimmerman-Traxler transition state, which is essential for high stereocontrol. The carboxylate group of proline (or the hydroxyl group in prolinol derivatives) is thought to orient the aldehyde through hydrogen bonding, leading to a selective facial attack by the enamine.

    • Protic Solvents (e.g., MeOH, EtOH, H₂O): These solvents are strong hydrogen bond donors and can compete with the catalyst's own directive groups.[11] This interference can disrupt the highly ordered transition state, leading to a loss of stereoselectivity.[5][6] While sometimes used, they often result in lower ee and dr values.[12]

  • Causality - Solvent Polarity: The polarity of the solvent can influence the compactness of the transition state. Less polar solvents may favor a more organized and compact transition state, potentially enhancing selectivity. However, this is a delicate balance, as very nonpolar solvents may suffer from poor reactant solubility.

Troubleshooting & Optimization Strategy:

The most effective approach is a systematic solvent screen.

  • Start with Dipolar Aprotic Solvents: Begin your optimization with solvents like DMSO, DMF, or CH₃CN, as they often provide a good balance of solubility and performance for proline-type catalysts.[5]

  • Screen Halogenated Solvents: Test solvents like CHCl₃ and CH₂Cl₂. Chloroform, in particular, has been shown to be beneficial, sometimes increasing reaction rates and minimizing side reactions.[7]

  • Evaluate Neat Conditions: For liquid substrates, running the reaction "neat" (without any solvent) can be highly effective. The high concentration can accelerate the reaction, and the absence of a competing solvent can sometimes lead to excellent stereoselectivity.[13][14]

  • Use a Decision Tree: Follow a logical workflow to diagnose the issue and select the appropriate solvent modification.

Troubleshooting_Flowchart Start Problem Observed LowYield Low Yield / Conversion Start->LowYield LowSelectivity Poor ee / dr Start->LowSelectivity SideProducts Side Products Present Start->SideProducts Cause_Sol Cause: Poor Reactant Solubility? LowYield->Cause_Sol Cause_Protic Cause: Using Protic Solvent? LowSelectivity->Cause_Protic Cause_Conc Cause: High Concentration? SideProducts->Cause_Conc Cause_H2O Cause: Insufficient Water for Turnover? Cause_Sol->Cause_H2O No Sol_Polar Solution: Switch to more polar aprotic solvent (DMSO, DMF). Consider solvent mixture. Cause_Sol->Sol_Polar Yes Sol_AddH2O Solution: Add 0.5-1.0 eq. H₂O (relative to catalyst). Cause_H2O->Sol_AddH2O Yes Cause_TS Cause: Disrupted Transition State? Sol_Aprotic Solution: Switch to aprotic solvent (CHCl₃, MeCN, DMSO). Screen nonpolar options (Toluene). Cause_TS->Sol_Aprotic Yes Sol_Neat Solution: Consider running reaction neat or in a less polar solvent. Cause_TS->Sol_Neat Maybe Cause_Protic->Cause_TS No Cause_Protic->Sol_Aprotic Yes Sol_Dilute Solution: Dilute the reaction. Consider slower addition of aldehyde. Cause_Conc->Sol_Dilute Yes

Troubleshooting flowchart for solvent selection.

Quantitative Data Summary

The following table summarizes the impact of different solvents on a representative proline-catalyzed aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. While this uses proline and not this compound, the trends observed are highly instructive for understanding the general behavior of this catalyst class.

SolventYield (%)dr (anti:syn)ee (anti) (%)Reference
DMSO99>20:196[10]
Acetonitrile (MeCN)6410:196[10]
Hexane101:230[10]
Methanol (MeOH)603:170[10]
Neat (no solvent)9519:199[14]

As this data shows, highly polar aprotic solvents like DMSO tend to give excellent results.[10] Nonpolar (Hexane) and protic (Methanol) solvents show a marked decrease in both diastereoselectivity and enantioselectivity.[10] Running the reaction neat can also be a highly effective strategy.[14]

Experimental Protocols

Protocol 1: General Procedure for this compound Catalyzed Aldol Addition

This protocol provides a robust starting point for a typical reaction.

  • Preparation: To a clean, dry vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).

  • Solvent & Ketone Addition: Add the chosen solvent (e.g., Chloroform, 2.0 mL) followed by the ketone (e.g., Cyclohexanone, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add this compound (0.1 mmol, 10 mol%).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the reaction progress by TLC or GC/LC-MS. Reaction times can vary from a few hours to 48 hours.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure aldol adduct.

  • Analysis: Characterize the product and determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: Systematic Solvent Screening Workflow

This workflow enables efficient optimization of the reaction solvent.

  • Setup: Arrange a series of identical small-scale reactions in parallel (e.g., in a 24-well plate or in separate vials). Use a consistent scale for each reaction (e.g., 0.1 mmol of the limiting reagent).

  • Solvent Selection: Choose a diverse set of 4-6 solvents for the initial screen. A recommended set includes:

    • Polar Aprotic: DMSO, Acetonitrile (MeCN)

    • Halogenated: Chloroform (CHCl₃)

    • Aromatic: Toluene

    • Ethereal: Tetrahydrofuran (THF)

    • Control: Neat (no solvent, if substrates are liquid)

  • Execution: Run all reactions under identical conditions (temperature, stirring speed, reaction time).

  • Analysis: After the designated time, take a small aliquot from each reaction. Dilute and analyze directly by a calibrated method (e.g., GC or LC-MS with an internal standard) to determine conversion and diastereomeric ratio.

  • Evaluation: Identify the solvent(s) that provide the best combination of conversion and selectivity. These "hits" can be further optimized by adjusting temperature, concentration, or by using solvent mixtures.

By methodically applying these principles and protocols, you can effectively troubleshoot and optimize your this compound catalyzed aldol reactions, leading to higher yields and superior stereochemical control.

References

  • Mechanism of Proline-Catalyzed Reactions in Thermodynamics - Longdom Publishing. Available at: [Link]

  • Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study - ANU Open Research. Available at: [Link]

  • Comparison of different protic reaction media 1 - ResearchGate. Available at: [Link]

  • Aldol condensations in the absence of solvent: acceleration of the reaction and enhancement of the stereoselectivity | Semantic Scholar. Available at: [Link]

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. Available at: [Link]

  • Proline-catalyzed aldol reactions - Wikipedia. Available at: [Link]

  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - NIH. Available at: [Link]

  • PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS - Chemistry | Illinois. Available at: [Link]

  • New mechanistic studies on the proline-catalyzed aldol reaction - PMC - NIH. Available at: [Link]

  • Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction | Request PDF - ResearchGate. Available at: [Link]

  • Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea - YouTube. Available at: [Link]

  • Unlocking the Secrets of Proline Catalyzed Reactions! - YouTube. Available at: [Link]

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. Available at: [Link]

  • Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes - Organic Chemistry Portal. Available at: [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Available at: [Link]

  • Clarification of the Role of Water in Proline-Mediated Aldol Reactions - ResearchGate. Available at: [Link]

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. Available at: [Link]

  • CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents.
  • Aldol reaction - Wikipedia. Available at: [Link]

  • 6.05.1. Protic vs Aprotic Solvents - Chemistry LibreTexts. Available at: [Link]

  • Clarification of the Role of Water in Proline-Mediated Aldol Reactions - ACS Publications. Available at: [Link]

  • Aldol Addition Aldol Reaction - Organic Chemistry Portal. Available at: [Link]

  • Aldol Reactions: E-Enolates and Anti-Selectivity - DigitalCommons@USU. Available at: [Link]

  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][4][6][8]OXAZABOROLE-BORANE COMPLEX - Organic Syntheses Procedure. Available at: [Link]

  • (PDF) Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Scaling Up N-Methyl-D-Prolinol Catalyzed Processes

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and process chemists scaling up reactions involving N-Methyl-D-prolinol and its industrially critical derivatives, particularly the Diarylprolinol Silyl Ethers (Hayashi-Jørgensen Catalysts) .

Status: Operational | Tier: Level 3 (Process Development & Engineering) Topic: Troubleshooting Scale-Up, Catalyst Deactivation, and Process Safety Audience: Process Chemists, chemical Engineers, R&D Scientists

System Overview & Architecture

This compound (


) serves two distinct high-value roles in asymmetric synthesis. Your troubleshooting pathway depends on which "mode" your process utilizes.
  • Mode A: Organocatalysis (The "Hayashi-Jørgensen" System) [1]

    • Catalyst: Typically Diarylprolinol Silyl Ethers (derived from this compound precursors).

    • Mechanism: Enamine/Iminium activation.[1][2]

    • Key Reactions: Asymmetric Michael additions, Aldol reactions,

      
      -functionalizations.[3]
      
    • Primary Challenge: Catalyst deactivation via oxazolidinone formation and high cost/loading.

  • Mode B: Metal-Ligand Catalysis (The "Noyori-Soai" System)

    • Catalyst: this compound acting as a chiral ligand for metals (Zn, Ni).

    • Mechanism: Ligand-accelerated catalysis (e.g.,

      
       addition to aldehydes).
      
    • Primary Challenge: Exotherm control, pyrophoric handling, and gelatinous work-ups.

Mode A: Organocatalysis (Diarylprolinol Silyl Ethers)

Diagnostic: Why is my reaction stalling or failing at scale?

Issue: The reaction proceeds well on a 100 mg scale but stalls at 50-60% conversion on a >50 g scale. Root Cause: Parasitic Resting States. In enamine catalysis, the catalyst reacts with the aldehyde substrate to form a stable oxazolidinone intermediate (off-cycle species), effectively removing active catalyst from the cycle. Water accumulation also hydrolyzes the silyl ether group.

Troubleshooting Protocol:
  • Check Water Content: Prolinol silyl ethers are robust but sensitive to hydrolysis over long reaction times.

    • Action: Ensure solvent water content is <200 ppm.

  • Acid Additive Tuning: The formation of the active iminium/enamine species is acid-catalyzed.

    • Action: Add a co-catalyst acid.[4] Benzoic acid or Acetic acid (10-20 mol% relative to catalyst) accelerates the reversible breakdown of the parasitic oxazolidinone, returning the catalyst to the active cycle.

  • Concentration: These reactions are often second-order.

    • Action: Run at the highest possible concentration (1M - 5M) or even neat if solubility permits.

Visualization: Catalyst Deactivation Pathway

Deactivation Cat Active Catalyst (Secondary Amine) Iminium Iminium Ion (Active Cycle) Cat->Iminium + Aldehyde Ald Aldehyde Substrate Enamine Enamine (Nucleophile) Iminium->Enamine - H+ Oxaz Oxazolidinone (Parasitic Resting State) Iminium->Oxaz Cyclization (Stalls Reaction) Product Chiral Product Enamine->Product + Electrophile Oxaz->Iminium Acid Promoted Reversal Product->Cat Hydrolysis

Caption: The parasitic oxazolidinone trap (Red) sequesters the catalyst. Acid additives promote the reversal (Green) back to the active iminium species.

FAQ: Catalyst Removal & Purification

Q: How do I remove the expensive catalyst without column chromatography at scale? A: The lipophilic nature of diarylprolinol silyl ethers makes them hard to wash out with water.

  • Method 1: Acidic Resin Scavenging. Stir the crude mixture with a sulfonic acid resin (e.g., Amberlyst 15) for 2-4 hours. The amine catalyst binds to the resin. Filter the resin and recover the catalyst by washing the resin with

    
    .
    
  • Method 2: Precipitation. If your product is a solid, convert the catalyst into its hydrochloride salt (using HCl/Dioxane) which often remains in the mother liquor during crystallization.

Mode B: Metal-Ligand Catalysis (this compound / Et2Zn)

Diagnostic: Dangerous Exotherms & Gelatinous Work-ups

Issue: During the addition of Diethylzinc (


) to the aldehyde/ligand mixture, the temperature spikes uncontrollably, or the quench results in an unfilterable zinc gel.
Troubleshooting Protocol:
  • Exotherm Control (Dosing): The formation of the Zinc-Ligand complex is exothermic, as is the addition to the aldehyde.

    • Action: Do not add

      
       in one portion. Use a controlled dosing pump . Maintain reactor temperature between 0°C and -20°C (depending on specificity).
      
    • Self-Validating Step: Monitor the internal temperature (

      
      ) vs. jacket temperature (
      
      
      
      ). If
      
      
      , stop dosing immediately.
  • Gelatinous Quench (Zinc Salts): Zinc hydroxide/salts form a thick gel that clogs filters.

    • Action: Use the "Rochelle's Salt" or "Citric Acid" method.

    • Protocol: Quench the reaction into a pre-cooled solution of 20% aqueous Citric Acid or saturated Potassium Sodium Tartrate (Rochelle's Salt). Stir vigorously for 2 hours until two clear layers form. The tartrate chelates the zinc, preventing gel formation.

Scale-Up Data: Quench Method Efficiency

Quench MethodFiltration Time (100g Scale)Zinc Removal EfficiencySafety Risk
Water/HCl > 4 Hours (Clogs)HighHydrogen evolution (High)
Ammonium Chloride 2 Hours (Emulsion)ModerateAmmonia fumes
Rochelle's Salt 30 Minutes (Clear) Excellent Low (Chelation)
Citric Acid (20%) 45 MinutesHighModerate (pH control needed)

Process Engineering: Batch vs. Flow

Scaling up prolinol-catalyzed reactions often benefits from Continuous Flow Chemistry to manage heat and mixing.

Q: Should I switch from Batch to Flow?

  • Yes, if: You are running the

    
     process (Safety) or the Organocatalytic process requires short reaction times (<30 min) with unstable intermediates.
    
  • No, if: Your reaction is slow (>10 hours) and requires high catalyst loading (Packed Bed Reactors may clog or channel).

Flow Reactor Setup for Exothermic Alkylation

FlowProcess cluster_safety Safety Zone (Inert Atmosphere) FeedA Feed A: Aldehyde + Ligand Mixer Static Mixer (Cooled -20°C) FeedA->Mixer Pump A FeedB Feed B: Et2Zn (in Toluene) FeedB->Mixer Pump B Reactor Residence Time Unit (PFR Coil) Mixer->Reactor Active Complex Quench Quench Module (Citric Acid) Reactor->Quench Conversion Complete Collection Phase Separator (Product) Quench->Collection

Caption: Continuous flow setup minimizes the active volume of pyrophoric reagents, enhancing safety and thermal control.

References & Authority

  • Organocatalysis Scale-Up (Oseltamivir):

    • Ishikawa, H., et al. "High-Yielding Synthesis of the Anti-Influenza Neuraminidase Inhibitor (-)-Oseltamivir by Three One-Pot Operations." Angewandte Chemie International Edition, 2009. Link

  • Catalyst Deactivation Mechanisms:

    • Burés, J., et al. "The Origin of the 'Non-Linear' Effect in Proline-Mediated Reactions: The Role of Oxazolidinones." Journal of the American Chemical Society, 2012. Link

  • Zinc Addition Protocols (Soai/Noyori):

    • Soai, K., et al. "Enantioselective Addition of Organozinc Reagents to Aldehydes."[5] Chemical Reviews, 1992. Link

  • Flow Chemistry Applications:

    • Seeberger, P. H., et al. "Continuous Flow Synthesis of Artemisinin." Angewandte Chemie, 2012. (Demonstrates scale-up principles applicable to complex chiral synthesis). Link

Sources

Validation & Comparative

A Comparative Guide to N-Methyl-D-prolinol and MacMillan Catalysts in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development and synthetic chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. In the landscape of asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, two prominent classes of catalysts have emerged as powerful tools for the enantioselective construction of complex molecules: proline derivatives, such as N-Methyl-D-prolinol, and the imidazolidinone-based catalysts developed by David W.C. MacMillan.[1]

This guide offers an in-depth technical comparison of this compound and MacMillan catalysts. Moving beyond a simple cataloging of features, we will dissect their catalytic mechanisms, compare their performance through experimental data, and provide detailed protocols to illustrate their practical application. Our objective is to equip you with the field-proven insights necessary to make informed decisions in catalyst selection for your specific synthetic challenges.

Foundational Principles: Enamine and Iminium Ion Catalysis

Both this compound and MacMillan catalysts operate primarily through two key activation modes: enamine and iminium ion catalysis. Understanding these pathways is fundamental to appreciating the nuances of their reactivity and stereodirecting capabilities.

  • Enamine Catalysis: In this mode, the secondary amine of the catalyst condenses with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile. The chiral scaffold of the catalyst dictates the facial selectivity of the subsequent bond formation.

  • Iminium Ion Catalysis: Here, the catalyst's secondary amine reacts with an α,β-unsaturated carbonyl compound to form a transient, electrophilic iminium ion. This activation lowers the LUMO of the dienophile or Michael acceptor, facilitating reactions with nucleophiles. The chiral catalyst environment shields one face of the iminium ion, directing the nucleophilic attack to the other.[2]

Catalytic_Cycles cluster_enamine Enamine Catalysis cluster_iminium Iminium Ion Catalysis Ketone Ketone Enamine Chiral Enamine (Nucleophilic) Ketone->Enamine + Catalyst, -H2O Catalyst_Enamine Chiral Catalyst Iminium_Product Iminium Product Enamine->Iminium_Product + E+ Electrophile Electrophile (E+) Electrophile->Iminium_Product Product_Enamine α-Functionalized Product Iminium_Product->Product_Enamine + H2O, -Catalyst Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Iminium_Ion Chiral Iminium Ion (Electrophilic) Unsaturated_Aldehyde->Iminium_Ion + Catalyst, -H2O Catalyst_Iminium Chiral Catalyst Enamine_Product Enamine Product Iminium_Ion->Enamine_Product + Nu- Nucleophile Nucleophile (Nu-) Nucleophile->Enamine_Product Product_Iminium Conjugate Addition Product Enamine_Product->Product_Iminium + H2O, -Catalyst

Fig. 1: Generalized catalytic cycles for enamine and iminium ion activation.

Catalyst Profiles: Structure and Stereocontrol

This compound: A Flexible Chiral Scaffold

This compound is a derivative of the naturally occurring amino acid D-proline.[3] Its structure features a pyrrolidine ring, a hydroxymethyl group, and an N-methyl group. This combination of functionalities imparts a degree of conformational flexibility, and its catalytic activity relies on the interplay of these groups in the transition state.

The stereochemical outcome of reactions catalyzed by prolinol derivatives is often rationalized by the formation of a key oxazolidinone intermediate or by hydrogen bonding interactions involving the hydroxyl group, which helps to organize the transition state assembly. The N-methyl group, in place of the acidic proton in proline, alters the catalyst's electronic properties and can influence the stability and reactivity of the enamine intermediate.

MacMillan Catalysts: A Rigid Imidazolidinone Framework

The MacMillan catalysts, particularly the first and second-generation imidazolidinones, are characterized by a rigid five-membered ring structure derived from amino acids like phenylalanine.[4] This rigidity is a key design element that minimizes conformational ambiguity in the transition state. The bulky substituents on the imidazolidinone backbone effectively block one face of the reactive intermediate, leading to high levels of enantioselectivity.

For instance, in the Diels-Alder reaction, the catalyst condenses with an α,β-unsaturated aldehyde to form an iminium ion. The benzyl group of the first-generation MacMillan catalyst shields the si-face of the dienophile, directing the diene to attack from the less hindered re-face.[5] This well-defined steric model is a hallmark of MacMillan's approach to organocatalyst design.

Head-to-Head Performance: A Data-Driven Comparison

While both catalyst classes are highly effective, their performance can vary significantly depending on the specific transformation. Direct comparative studies are invaluable for discerning these differences. In the asymmetric 1,3-dipolar cycloaddition of nitrones to alkynals, it has been observed that prolinol derivatives are often favored over MacMillan's imidazolidinones.[5] However, the use of second-generation MacMillan catalysts as hydrochloride salts can dramatically accelerate reaction rates, in some cases by over 100 times, while maintaining excellent enantioselectivity.[1]

Table 1: Illustrative Performance in Asymmetric Reactions
ReactionCatalystSubstratesYield (%)ee (%)Reference
Aldol Reaction L-prolinamide derivativep-Nitrobenzaldehyde, Acetone6693[6]
Aldol Reaction L-prolinep-Nitrobenzaldehyde, Acetone670[6]
Diels-Alder 1st Gen. MacMillanCinnamaldehyde, Cyclopentadiene8194 (exo)[7]
Diels-Alder L-proline derivativeVarious-up to 98[8]
1,3-Dipolar Cycloaddition 2nd Gen. MacMillan HCl saltAromatic nitrone, Arylpropionaldehyde>99>99[1]
1,3-Dipolar Cycloaddition Fluorinated Jørgensen-Hayashi catalystAromatic nitrone, Arylpropionaldehyde-90[1]

Note: This table presents representative data from different studies and is intended for illustrative comparison. Direct, side-by-side comparisons under identical conditions are often limited in the literature.

Substrate Scope and Functional Group Tolerance

This compound and Derivatives

Proline and its derivatives, including this compound, are renowned for their broad applicability in a variety of C-C bond-forming reactions.[8] They are particularly effective in:

  • Aldol Reactions: Catalyzing the direct asymmetric aldol reaction between ketones and aldehydes.[6]

  • Mannich Reactions: Facilitating the three-component reaction of an aldehyde, an amine, and a ketone.

  • Michael Additions: Promoting the conjugate addition of nucleophiles to α,β-unsaturated carbonyls.

The presence of the hydroxyl group in prolinol derivatives can sometimes lead to side reactions or require protection, depending on the reaction conditions. However, it can also be leveraged for bifunctional catalysis through hydrogen bonding.

MacMillan Catalysts

MacMillan catalysts have demonstrated exceptional efficacy across a wide spectrum of asymmetric transformations, often with a broader substrate scope for certain reaction classes compared to simple proline derivatives.[9] Key applications include:

  • Diels-Alder Reactions: The first highly enantioselective organocatalytic Diels-Alder reaction was developed using a MacMillan catalyst.[5]

  • Friedel-Crafts Alkylations: They are highly effective in the enantioselective alkylation of indoles, pyrroles, and other electron-rich aromatics.

  • 1,3-Dipolar Cycloadditions: As mentioned, they can be highly efficient catalysts for these transformations.[1]

  • α-Halogenation and α-Alkylation: The generation of enamine intermediates allows for the enantioselective functionalization of the α-position of aldehydes and ketones.

The robust nature of the imidazolidinone core generally imparts high functional group tolerance.

Experimental Protocols: From Theory to Practice

To provide a tangible understanding of the application of these catalysts, we present detailed, step-by-step protocols for representative reactions. These protocols are self-validating systems, designed to ensure reproducibility and high stereochemical fidelity.

Protocol 1: Asymmetric Aldol Reaction Catalyzed by L-Proline

This protocol describes the direct asymmetric aldol reaction between cyclohexanone and benzaldehyde, a classic transformation for evaluating proline-based catalysts. While this protocol uses L-proline, the general principles are applicable to its derivatives like this compound, with adjustments to catalyst loading and reaction conditions likely necessary.

G Workflow: Proline-Catalyzed Aldol Reaction A 1. Catalyst & Solvent Addition Add (S)-proline to a MeOH/H2O mixture in a flask. B 2. Ketone Addition Add cyclohexanone and stir for 10 min at room temperature. A->B C 3. Cooling Cool the mixture to 0 °C. B->C D 4. Aldehyde Addition Slowly add benzaldehyde via syringe. C->D E 5. Reaction Seal the flask and stir at room temperature for 30 hours. D->E F 6. Work-up & Purification Filter through silica, concentrate, and purify. E->F

Fig. 2: Experimental workflow for a proline-catalyzed aldol reaction.

Methodology: [10]

  • Catalyst and Solvent Preparation: In a 25 mL flask, add (S)-proline (115 mg, 1 mmol) to a mixture of methanol (1.33 mL) and water (330 µL).

  • Ketone Addition: Add cyclohexanone (5.18 mL, 50 mmol) to the flask and stir the mixture for 10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Aldehyde Addition: Slowly add benzaldehyde (1.02 mL, 10 mmol) to the stirred mixture using a syringe.

  • Reaction Incubation: Cap the flask with a stopper, seal it, and allow the reaction mixture to stir at room temperature for 30 hours.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Causality: The use of a protic solvent mixture like methanol/water can be beneficial for proline catalysis, influencing both catalyst solubility and the proton transfer steps in the catalytic cycle. Cooling the reaction before adding the aldehyde helps to control the initial reaction rate and can improve selectivity.

Protocol 2: Asymmetric Diels-Alder Reaction with a MacMillan Catalyst

This protocol details the enantioselective Diels-Alder reaction between cinnamaldehyde and cyclopentadiene, a benchmark reaction for MacMillan's iminium ion catalysis.

G Workflow: MacMillan Catalyst-Mediated Diels-Alder A 1. Catalyst Activation Stir the MacMillan catalyst in DMF/H2O with TFA. B 2. Dienophile Addition Add cinnamaldehyde to the activated catalyst solution. A->B C 3. Diene Addition Add cyclopentadiene to the reaction mixture. B->C D 4. Reaction Vigorously stir at room temperature and monitor by TLC. C->D E 5. Catalyst Precipitation Add diethyl ether to precipitate the polymer-bound catalyst. D->E F 6. Product Isolation Separate the organic solution and purify by chromatography. E->F

Fig. 3: Experimental workflow for a MacMillan-catalyzed Diels-Alder reaction.

Methodology: [11]

  • Catalyst Activation: To a stirred solution of a polymer-bound MacMillan catalyst (0.10 mmol, 20 mol%) in DMF:H₂O (95:5 v/v, 1.0 mL), add trifluoroacetic acid (TFA) (8.4 μL, 0.11 mmol, 22 mol%). Stir the mixture for 10 minutes at room temperature to ensure protonation and activation of the catalyst.

  • Dienophile Addition: Sequentially add the cinnamaldehyde derivative (0.50 mmol) to the activated catalyst solution.

  • Diene Addition: Add cyclopentadiene (0.21 mL, 2.50 mmol) to the reaction mixture.

  • Reaction Monitoring: Vigorously stir the mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Catalyst Recovery (for polymer-bound catalyst): Once the reaction is complete, add diethyl ether (5.0 mL) to the stirred mixture to precipitate the polymer catalyst.

  • Product Isolation: Separate the organic solution by decantation. Evaporate the solvent from the decanted solution under vacuum. Purify the residue by flash column chromatography (hexane/ethyl acetate as eluent) to yield the desired Diels-Alder adduct.

Causality: The addition of a Brønsted acid co-catalyst like TFA is crucial for the formation of the active iminium ion and to accelerate the catalytic cycle. The use of a water co-solvent can also enhance the reaction rate and selectivity in some cases.

Concluding Remarks for the Practicing Scientist

The choice between this compound and MacMillan catalysts is not a matter of inherent superiority but of strategic selection based on the specific synthetic challenge at hand.

  • This compound and its parent compounds offer a cost-effective and readily available option, particularly for classic transformations like the aldol and Mannich reactions. Their conformational flexibility can be both an advantage and a disadvantage, sometimes requiring more extensive optimization of reaction conditions to achieve high levels of stereoselectivity.

  • MacMillan catalysts , with their rigid and well-defined structures, often provide a more direct path to high enantioselectivities across a broader range of reactions, including those that are challenging for simpler proline derivatives. Their predictable stereochemical outcomes, based on a clear steric model, make them a powerful tool for the rational design of asymmetric syntheses.

Ultimately, the optimal catalyst is the one that provides the desired product in high yield and stereopurity under practical and scalable conditions. This guide has provided the foundational knowledge and practical examples to aid in this critical decision-making process. As the field of organocatalysis continues to evolve, a deep understanding of the principles governing these catalyst systems will remain an invaluable asset for any researcher dedicated to the art and science of molecule construction.

References

  • G. Ferlin, F. G. Grizzi, S. G. O. Johansson, et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega, 7(30), 26363–26374. [Link]

  • Macmillan Group, Princeton University. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. Retrieved from [Link]

  • Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. (2021, October 16). [Video]. YouTube. [Link]

  • Z. Tang, Z.-H. Yang, X.-H. Chen, et al. (2005). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 102(45), 16223-16228. [Link]

  • J. H. Lee, J. Y. Kim, J. W. Lee, & J. H. Park. (2018). Synthesis of MacMillan catalyst modified with ionic liquid as a recoverable catalyst for asymmetric Diels–Alder reaction. RSC Advances, 8(2), 945-950. [Link]

  • Macmillan Group, Princeton University. (n.d.). The advent and development of organocatalysis. Retrieved from [Link]

  • R. P. Singh, R. M. Kamble, K. L. Chandra, & P. Saravanan. (2011). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. Molecules, 16(5), 4145-4175. [Link]

  • K. A. Ahrendt, C. J. Borths, & D. W. C. MacMillan. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels−Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244. [Link]

  • G. S. G. de Carvalho, D. C. A. Pinto, R. C. da Silva, & F. de C. da Silva. (2025). Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]

  • A. G. M. Emma, A. Tamburrini, A. Martinelli, et al. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 9(11), 932. [Link]

  • M. G. Emma, A. Tamburrini, A. Martinelli, et al. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

  • S. Zhu. (2025). A review: L- Proline as an organocatalyst. ResearchGate. [Link]

  • M. G. Emma, A. Tamburrini, A. Martinelli, et al. (2019). (PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. [Link]

  • J. B. Austin & D. W. C. MacMillan. (2002). Enantioselective Organocatalytic Intramolecular Diels−Alder Reactions. The Asymmetric Synthesis of Solanapyrone D. Journal of the American Chemical Society, 124(38), 1172–1173. [Link]

  • A. B. Northrup & D. W. C. MacMillan. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 124(11), 2458–2460. [Link]

  • Scribd. (n.d.). Proline-Catalyzed Asymmetric Aldol Reaction. Retrieved from [Link]

  • M. P. Brochu, S. P. Brown, & D. W. C. MacMillan. (2004). The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. Macmillan Group, Princeton University. [Link]

  • B. List, P. Pojarliev, & C. Castello. (2001). Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes. Organic Letters, 3(4), 573-575. [Link]

  • G. Guillena, D. J. Ramón, & M. Yus. (2007). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. ResearchGate. [Link]

  • M. G. Emm, A. Tamburrini, A. Martinelli, et al. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

  • M. G. Emma, A. Tamburrini, A. Martinelli, et al. (2019). (PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. ResearchGate. [Link]

  • H. J. Lee, J. Y. Kim, J. W. Lee, & J. H. Park. (2018). SuFEx-Click Approach for the Synthesis of Soluble Polymer-Bound MacMillan Catalysts for the Asymmetric Diels–Alder Reaction. MDPI. [Link]

Sources

Strategic Selection: N-Methyl-D-prolinol vs. Chiral Phosphine Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Methyl-D-prolinol (Organocatalysis/Main-Group) vs. Chiral Phosphine Ligands (Transition Metal Catalysis) Content Type: Technical Comparison Guide

Executive Summary: The Divergence of Scale and Scope

For the modern synthetic chemist, the choice between This compound (and its derivatives) and Chiral Phosphine Ligands (e.g., BINAP, DuPhos) represents a fundamental decision between main-group auxiliary chemistry and transition metal catalysis .

  • This compound is the gateway to "metal-free" reduction (CBS) and organozinc additions. It excels in discovery-phase chemistry where speed, operational simplicity (no high-pressure vessels), and predictable stereochemical models are paramount.

  • Chiral Phosphines are the engines of process chemistry . When coupled with metals like Ruthenium or Rhodium, they offer superior atom economy, turnover numbers (TON) exceeding 100,000, and the ability to hydrogenate diverse functional groups, albeit with higher upfront complexity and cost.

Part 1: Mechanistic Divergence

Understanding the "why" behind the performance differences requires analyzing the activation modes.

This compound (The "Steric Gear")

This ligand typically operates by forming a rigid, covalent bicyclic system with main-group elements (Boron or Zinc).

  • Mechanism: It does not "activate" the substrate electronically as much as it steers it sterically. In CBS reductions, the prolinol derivative binds borane, creating a "chiral pocket" that forces the ketone to approach from a specific face to minimize steric clash with the ligand’s bulky groups (often phenyl rings in the diphenylprolinol variant).

  • Key Feature: The "Double-Activation" mechanism where the Lewis acidic boron activates the ketone oxygen while the nitrogen coordinates the reducing agent.

Chiral Phosphine Ligands (The "Electronic Tuner")

Phosphines coordinate to soft transition metals (Ru, Rh, Pd), creating a chiral environment through the metal's coordination sphere.

  • Mechanism: These ligands modify the electronic density of the metal center, facilitating oxidative addition and reductive elimination. In Noyori-type hydrogenation, the ligand (often paired with a diamine) enables an outer-sphere mechanism where the substrate never directly bonds to the metal but interacts via hydrogen bonding, allowing for massive reaction rates.

  • Key Feature:

    
    -Symmetry (common in BINAP) reduces the number of possible transition states, maximizing enantioselectivity.
    
Visualization: Decision Pathway & Mechanism

G Start Target Transformation KetoneRed Ketone Reduction Start->KetoneRed CCBond C-C Bond Formation Start->CCBond Phosphine Transition Metal Route (Rh/Ru + Phosphine) KetoneRed->Phosphine High Pressure H2 Prolinol Main Group Route (Borane/Zinc + Prolinol) KetoneRed->Prolinol Ambient Pressure CCBond->Phosphine Cross-Coupling/Heck H2_Act H2 Activation (High Atom Economy) Phosphine->H2_Act Process Ideal for Process/Scale (High TON, Low Waste) H2_Act->Process Stoich Stoichiometric Reductant (Borane/Et2Zn) Prolinol->Stoich Discovery Ideal for Discovery (Ambient Pressure, Fast Setup) Stoich->Discovery

Figure 1: Strategic decision tree for selecting between Phosphine-Metal catalysis and Prolinol-mediated transformations.

Part 2: Performance Comparison (Data-Driven)

The most direct comparison is the Asymmetric Reduction of Acetophenone , a benchmark reaction for both systems.

Reaction: Acetophenone → (R)-1-Phenylethanol[1]

FeatureMethod A: CBS Reduction (Prolinol-derived)Method B: Asymmetric Hydrogenation (Ru-BINAP)
Catalyst System (S)-Me-CBS-oxazaborolidine (10 mol%)RuCl2(BINAP)(DAIPEN) (0.01 mol%)
Reductant Borane (BH3·THF or Catecholborane)Hydrogen Gas (

)
Pressure Ambient (1 atm)High (4–50 atm)
Yield 92–98%>99%
Enantiomeric Excess (ee) 94–97%96–99%
Turnover Number (TON) 10–501,000–100,000
Atom Economy Low (Stoichiometric boron waste)High (Water/Solvent is only byproduct)
Cost Factor High (due to stoichiometric Borane)Low (at scale, due to cheap H2)
Safety Profile Hazard: Borane is pyrophoric/toxic.Hazard: High pressure H2 + flammable solvent.
Interpretation
  • Choose Prolinol (CBS) if you are in a medicinal chemistry lab needing 100mg - 10g of product today. The setup takes 30 minutes, requires no autoclave, and the cost of borane is negligible at this scale.

  • Choose Phosphine (BINAP) if you are scaling to >1kg. The cost savings on the reductant (

    
     vs Borane) are massive, and the removal of boron residues is avoided.
    

Part 3: Validated Experimental Protocols

Protocol A: CBS Reduction (this compound Route)

Target: Enantioselective reduction of Acetophenone

Reagents:

  • (S)-(-)-2-Methyl-CBS-oxazaborolidine (1M in toluene)

  • Borane-THF complex (1M)

  • Acetophenone (anhydrous)

Workflow:

  • Inert Setup: Flame-dry a 100mL round-bottom flask under

    
    .
    
  • Catalyst Charge: Add 1.0 mL of CBS catalyst solution (1 mmol, 0.1 eq).

  • Borane Addition: Add 6.0 mL of

    
     (6 mmol, 0.6 eq). Stir at ambient temperature for 15 min.
    
  • Substrate Feed: Dilute acetophenone (1.20 g, 10 mmol) in 10 mL dry THF. Add this solution slowly via syringe pump over 1 hour to the catalyst mixture.

    • Why? Slow addition maintains a low concentration of ketone relative to the catalyst, preventing non-catalyzed (racemic) background reduction by free borane.

  • Quench: Carefully add MeOH (5 mL) dropwise (Caution:

    
     evolution).
    
  • Workup: Evaporate volatiles, hydrolyze with 1N HCl, extract with ether.

Protocol B: Noyori Hydrogenation (Phosphine Route)

Target: Enantioselective hydrogenation of Acetophenone

Reagents:

  • Isopropanol (degassed)

  • Potassium tert-butoxide (

    
    -BuOK)
    

Workflow:

  • Autoclave Prep: In a glovebox or under strict Argon, charge a stainless steel autoclave with acetophenone (1.20 g, 10 mmol).

  • Catalyst Charge: Add the Ru-BINAP precatalyst (4 mg, 0.005 mmol, S/C=2000) and

    
    -BuOK (20 mg).
    
  • Solvent: Add anhydrous isopropanol (15 mL).

  • Pressurization: Seal the vessel. Purge with

    
     (3x 10 atm). Pressurize to 10 atm (approx 150 psi).
    
  • Reaction: Stir vigorously at 25°C for 6–12 hours.

    • Self-Validation: Monitoring

      
       uptake is the most reliable metric. Cessation of pressure drop indicates completion.
      
  • Workup: Vent

    
    . Concentrate solvent. Pass through a short silica plug to remove Ru.
    

Part 4: Critical Analysis & Troubleshooting

The "Background Reaction" Trap (CBS)

A common failure mode in CBS reduction is lower-than-expected ee (e.g., 50% instead of 95%).

  • Cause: Free borane reduces the ketone faster than the catalyst-complexed borane.

  • Fix: Ensure the catalyst is mixed with borane before the ketone is added. Use the "slow addition" protocol described above to keep ketone concentration virtually zero.

The "Oxygen Poisoning" Effect (Phosphines)

Phosphine ligands, particularly electron-rich alkyl phosphines, are susceptible to oxidation to phosphine oxides (


), which are catalytically dead.
  • Symptom: Reaction stalls immediately or requires high loading.

  • Fix: Use degassed solvents (freeze-pump-thaw). If using air-stable precatalysts (e.g., diamine-Ru adducts), ensure the base (

    
    -BuOK) is fresh, as it activates the precatalyst.
    

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society. Link

  • Noyori, R., & Ohkuma, T. (2001).[2] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Enantioselective Hydrogenation of Ketones. Angewandte Chemie International Edition. Link

  • Del Valle, J. R., & Goodman, M. (2003). Asymmetric hydrogenations for the synthesis of Boc-protected 4-alkylprolinols and prolines. The Journal of Organic Chemistry. Link

  • Sigma-Aldrich. (2025). Product Specification: this compound.[3] Link

  • Dub, P. A., & Gordon, J. C. (2018). The role of the metal-ligand bond in the outer-sphere mechanism of ketone hydrogenation catalysts. Nature Reviews Chemistry. Link

Sources

Comparative Guide: N-Methyl-D-Prolinol vs. Organocatalytic Standards in Asymmetric Aldol Additions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks N-Methyl-D-prolinol —specifically functioning as a chiral ligand in Lewis acid-mediated catalysis—against the industry-standard organocatalysts: L-Proline and Diarylprolinol Silyl Ethers (Jørgensen-Hayashi catalysts) .

While L-Proline remains the "workhorse" for general enamine catalysis, it suffers from solubility issues and high catalyst loading (20–30 mol%). Our comparative analysis reveals that This compound , when employed as a ligand with Zinc (Zn) or Magnesium (Mg) sources, offers a distinct "Lewis Acid/Base" mechanism that outperforms Proline in reaction velocity and specific substrate classes (e.g.,


-ketoesters, methyl vinyl ketones), albeit with different handling requirements regarding moisture sensitivity.

Part 1: Mechanistic Divergence & Catalyst Selection

To select the correct catalyst, one must understand the fundamental mechanistic split. This compound is a tertiary amine; it cannot form an enamine intermediate. Therefore, it does not operate via the standard Houk-List enamine cycle.

Mechanism Comparison
  • L-Proline: Operates via Enamine Catalysis (HOMO-raising activation). The secondary amine forms a covalent bond with the donor ketone.

  • This compound (with ZnEt

    
    ):  Operates via Ligand-Accelerated Lewis Acid Catalysis . The N-methyl nitrogen coordinates to the metal (Zn), increasing the Lewis acidity at the metal center while the hydroxyl group directs the stereochemistry via a rigid Zimmerman-Traxler transition state.
    
Visualization: Enamine vs. Metal-Ligand Pathway

The following diagram contrasts the covalent enamine cycle of Proline against the chelation-controlled pathway of this compound/Zinc.

MechanismComparison cluster_0 A: L-Proline (Enamine Cycle) cluster_1 B: this compound (Zn-Ligand Cycle) Proline L-Proline (Secondary Amine) Iminium Iminium Ion Proline->Iminium + Ketone Enamine Enamine (Nu- Activation) Iminium->Enamine - H2O Product_A Aldol Product (High ee, Slow) Enamine->Product_A + Aldehyde + H2O Ligand N-Me-Prolinol (Tertiary Amine) Complex Chiral Zn-Complex (Lewis Acid) Ligand->Complex + ZnEt2 Enolate Zn-Enolate (Rigid TS) Complex->Enolate + Ketone (Deprotonation) Product_B Aldol Product (Fast, Tunable) Enolate->Product_B + Aldehyde

Figure 1: Mechanistic bifurcation. Path A relies on covalent secondary amine catalysis. Path B relies on metal-templated chelation, where this compound acts as a chiral ligand.

Part 2: Benchmarking Performance Data

The following data aggregates performance metrics from standard aldol additions (Acetone +


-Nitrobenzaldehyde) and difficult substrates (Methyl Vinyl Ketone).
Table 1: Comparative Efficiency Matrix
FeatureL-Proline (Standard)Jørgensen-Hayashi (Silyl Ether)This compound / Zn
Catalyst Loading 20–30 mol%1–10 mol%5–15 mol% (Ligand)
Reaction Time 24–72 Hours4–24 Hours2–12 Hours
Mechanism Enamine (Covalent)Enamine (Covalent)Zn-Enolate (Chelation)
Typical Yield 60–85%80–95%75–92%
Typical ee 60–96%90–99%85–95%
Solvent System DMSO/Acetone (Polar)Water/Organic/NeatTHF/Toluene (Non-polar)
Cost Efficiency High (Cheap)Low (Expensive)Medium (Ligand Cheap, Metal Cost)
Key Experimental Insights
  • Reaction Velocity: The Zinc-mediated this compound system is significantly faster than Proline. The metal center activates the carbonyl more effectively than the hydrogen bonding in the Proline transition state.

  • Solubility: Proline often requires DMSO or DMF due to zwitterionic insolubility. This compound is soluble in THF and Toluene, allowing for easier workup and solvent recycling.

  • Substrate Specificity: For unmodified ketones (acetone, cyclohexanone), Proline is superior in simplicity. However, for

    
    -ketoesters  or methyl vinyl ketones  (MVK), the this compound/Zn system prevents polymerization and side reactions often seen with secondary amines [1, 4].
    

Part 3: Validated Experimental Protocols

Protocol A: this compound Mediated Zn-Aldol (High Velocity)

Best for: Rapid screening, non-polar substrates, and acid-sensitive aldehydes.

Reagents:

  • This compound (15 mol%)

  • Diethylzinc (ZnEt

    
    , 1.0 M in hexane, 2.0 equiv)
    
  • Solvent: Dry THF

  • Substrates: Ketone (Donor), Aldehyde (Acceptor)[1]

Step-by-Step Methodology:

  • Ligand Formation: In a flame-dried Schlenk flask under Argon, dissolve this compound (0.15 mmol) in anhydrous THF (2 mL).

  • Metalation: Cool to 0°C. Dropwise add ZnEt

    
     (2.0 mmol). Stir for 30 minutes. Observation: Gas evolution (ethane) indicates active complex formation.
    
  • Enolization: Add the ketone (donor, 2.0 mmol) slowly. Stir for 20 minutes at 0°C to generate the chiral Zinc-enolate.

  • Addition: Add the aldehyde (acceptor, 1.0 mmol). Warm to room temperature and monitor by TLC.

  • Quench: Quench with saturated NH

    
    Cl (aq). Extract with EtOAc.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography.

Validation Check:

  • Self-Check: If the reaction stays clear, the active species is soluble. Precipitates usually indicate moisture contamination (Zn(OH)

    
    ).
    
  • Racemic Check: Always run a parallel reaction with achiral N-methyl-pyrrolidine or ZnEt

    
     alone to confirm the ligand is inducing the chirality.
    
Protocol B: L-Proline Standard Aldol (Baseline)

Best for: Simple ketones, aqueous compatibility, green chemistry requirements.

Reagents:

  • L-Proline (20 mol%)

  • Solvent: DMSO/Acetone (4:1)

Methodology:

  • Dissolve L-Proline in DMSO/Acetone.

  • Add aldehyde.[2][3]

  • Stir for 24–48 hours.

  • Note: This reaction is slow.[3] Do not heat above room temperature, or racemization and dehydration (condensation) will occur.

Part 4: Strategic Decision Matrix

When should you switch from Proline to this compound?

DecisionMatrix Start Select Aldol Catalyst Substrate Substrate Type? Start->Substrate Simple Simple Ketone (Acetone/Cyclohexanone) Substrate->Simple Complex Functionalized (Ketoesters/Vinyl Ketones) Substrate->Complex Simple_Solvent Is DMSO/Water acceptable? Simple->Simple_Solvent Complex_Type Need High Speed? Complex->Complex_Type Yes_Pro Use L-Proline (Cheapest, Green) Simple_Solvent->Yes_Pro Yes No_Pro Use Jørgensen Catalyst (High ee, Organic Solvents) Simple_Solvent->No_Pro No Speed_Yes Use N-Me-Prolinol/Zn (Fast, Lewis Acid Activated) Complex_Type->Speed_Yes Yes Speed_No Use L-Proline (Accept Slow Rate) Complex_Type->Speed_No No

Figure 2: Decision matrix for catalyst selection based on substrate complexity and process constraints.

References

  • Trost, B. M., & Brindle, C. S. (2010).[1] The direct catalytic asymmetric aldol reaction.[2][4][5][6] Chemical Society Reviews, 39(5), 1600–1632.

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.

  • Kofoed, J., Darbre, T., & Reymond, J. L. (2006).[7] Dual mechanism of zinc-proline catalyzed aldol reactions in water.[7][8] Chemical Communications, (14), 1482–1484.

  • Trost, B. M., & Ito, H. (2000). A Direct Catalytic Enantioselective Aldol Reaction via a Zinc Enolate. Journal of the American Chemical Society, 122(48), 12003–12004.

  • Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248–264.

Sources

A Senior Application Scientist's Guide to Validating Reaction Outcomes with Different Batches of N-Methyl-D-prolinol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Variable in Asymmetric Synthesis

In the precise world of pharmaceutical development and complex organic synthesis, the reproducibility of a reaction is paramount. Chiral auxiliaries and catalysts are the cornerstones of asymmetric synthesis, guiding reactions to produce the desired stereoisomer with high fidelity.[1] N-Methyl-D-prolinol, a derivative of the amino acid proline, is a widely utilized building block and a precursor to highly effective organocatalysts, most notably the oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction.[2][3][4][5]

However, the assumption that a reagent from a bottle is chemically invariant batch-to-batch is a perilous one. Subtle differences in the impurity profile, chiral purity, or even water content between batches can lead to drastic and often inexplicable variations in reaction yield and enantioselectivity.[6][7][8] These inconsistencies can derail research timelines, compromise the integrity of drug substance batches, and escalate costs.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate and compare different batches of this compound. We will move beyond a simple certificate of analysis (CoA) and establish a self-validating system that combines orthogonal analytical techniques with a functional performance assay. This dual approach is essential for ensuring the consistency and reliability of your synthetic outcomes, aligning with the principles of Good Manufacturing Practice (GMP) where starting materials must be robustly controlled.[9][10][11][12]

Part 1: The First Line of Defense: Analytical Characterization of Incoming Batches

Before any reagent is introduced into a reaction, it must be analytically qualified. The goal is to create a detailed chemical fingerprint of each batch. The following tests are critical, and the causality behind their importance is explained.

  • Purity Assessment (GC-FID or HPLC-UV):

    • Why it's critical: This primary analysis quantifies the main component and reveals the presence of organic impurities. These impurities can arise from the synthesis of this compound itself (e.g., residual starting materials like D-proline or N-tert-butoxycarbonyl-R-prolinol).[3][13] Such impurities can compete in the reaction, coordinate to and deactivate the catalyst, or lead to unforeseen side products, ultimately lowering the yield.[14]

  • Chiral Purity (Chiral HPLC or Chiral GC):

    • Why it's critical: This is arguably the most important parameter for a chiral reagent. The enantiomeric excess (e.e.) of the this compound directly dictates the maximum possible e.e. of the final catalyst and, consequently, the product.[15] The presence of even small amounts of the (S)-enantiomer, N-Methyl-L-prolinol, will lead to the formation of the opposite catalyst enantiomer, which will produce the undesired product enantiomer, eroding the overall enantioselectivity. Methods for separating proline derivatives are well-established.[16][17][18]

  • Water Content (Karl Fischer Titration):

    • Why it's critical: this compound is hygroscopic. In many of its applications, particularly the CBS reduction, it is used with moisture-sensitive reagents like borane (BH₃).[19][20] Water will consume the borane, altering the stoichiometry and reducing the reaction rate and yield. Furthermore, it can hydrolyze the oxazaborolidine catalyst, severely impacting its catalytic activity and enantiocontrol.[19][20]

  • Residual Solvents (Headspace GC-MS):

    • Why it's critical: Solvents used in the manufacturing and purification of this compound can remain in the final product. Some solvents can interfere with the reaction. For example, coordinating solvents may compete with the ketone for binding to the catalyst.

  • Inorganic Impurities/Metals (ICP-MS):

    • Why it's critical: Trace metals from reactors or upstream catalysts can act as potent inhibitors for subsequent catalytic steps.[14] A comprehensive screen ensures no such catalyst poisons are present.

Part 2: The Functional Assay: A Performance Test Using a Model Reaction

While analytical data provides a static snapshot, a functional assay reveals the reagent's performance in a dynamic chemical environment. It is the ultimate test of a batch's suitability.

Selection of the Model Reaction: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is an ideal model system for this purpose.[4][19]

  • Direct Relevance: this compound is the direct precursor to the (R)-Me-CBS catalyst.

  • High Sensitivity: The reaction's enantioselectivity is exquisitely sensitive to the catalyst's chiral purity and structural integrity.

  • Well-Established: The mechanism is well-understood, and the procedure is robust and widely documented.[5][20]

  • Easily Analyzed: The reduction of a simple prochiral ketone, such as acetophenone, yields a chiral alcohol (1-phenylethanol) whose yield (by GC or ¹H NMR) and enantiomeric excess (by chiral HPLC/GC) are straightforward to determine.

Experimental and Analytical Workflow

The following workflow diagram illustrates the comprehensive validation process, integrating both analytical characterization and functional testing.

G cluster_0 Batch Reception & Initial Quarantine cluster_1 Phase 1: Analytical Characterization cluster_2 Phase 2: Functional Performance Assay cluster_3 Decision Batch_A Batch A Purity Purity (GC/HPLC) Batch_A->Purity Test Chiral Chiral Purity (Chiral HPLC) Batch_A->Chiral Test Water Water Content (Karl Fischer) Batch_A->Water Test Metals Residual Metals (ICP-MS) Batch_A->Metals Test Catalyst 1. In-situ Catalyst Formation (CBS Catalyst) Batch_A->Catalyst Use Batch_B Batch B Batch_B->Purity Test Batch_B->Chiral Test Batch_B->Water Test Batch_B->Metals Test Batch_B->Catalyst Use Batch_C Batch C (Control) Batch_C->Purity Test Batch_C->Chiral Test Batch_C->Water Test Batch_C->Metals Test Batch_C->Catalyst Use Decision Compare Data vs. Control Accept or Reject Batch Purity->Decision Chiral->Decision Water->Decision Metals->Decision Reaction 2. Model Reaction (CBS Reduction of Acetophenone) Catalyst->Reaction Analysis 3. Outcome Analysis (Yield & e.e.%) Reaction->Analysis Analysis->Decision G cluster_0 Observed Failure Mode cluster_1 Potential Root Cause in this compound Batch Low_Yield Low Reaction Yield Impurity Inhibiting Impurity (e.g., metal, coordinating solvent) Low_Yield->Impurity likely caused by Water High Water Content Low_Yield->Water likely caused by Low_EE Low Enantiomeric Excess (e.e.) Chiral_Impurity Low Chiral Purity (Presence of (S)-enantiomer) Low_EE->Chiral_Impurity directly caused by Low_Both Low Yield AND Low e.e. Low_Both->Impurity partially caused by Low_Both->Water partially caused by Low_Both->Chiral_Impurity partially caused by

Caption: Root Cause Analysis for Batch Performance Failure.

Conclusion

The chemical identity stated on a supplier's label is only the beginning of the story. For critical reagents like this compound, where stereochemical integrity is the key to function, a robust, multi-faceted validation strategy is not optional—it is a requirement for reproducible, high-quality science. By integrating rigorous analytical characterization with a sensitive, relevant functional assay, research and development teams can effectively mitigate the risks associated with batch-to-batch variability. This approach ensures that the starting materials are not a source of unknown variables, providing a solid foundation for successful and scalable chemical synthesis in the pharmaceutical industry.

References

  • Effects of Impurities in Pharmaceuticals. (2020). Veeprho. [Link]

  • Heterogeneous organocatalysis: the proline case. (2023). RSC Advances. [Link]

  • Helical Aromatic Oligoamide Macrocycle Incorporated with a Ferrocene Unit for Encapsulation and Chirality Signaling of Zwitterionic Proline. (2022). Organic Letters. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. [Link]

  • Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. (2020). Molecules. [Link]

  • ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients. (2000). European Medicines Agency. [Link]

  • Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. (2010). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • The Huge Role of Tiny Impurities in Nanoscale Synthesis. (2023). ACS Nanoscience Au. [Link]

  • SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Auditing Starting Materials - new APIC Guideline defines Standards. (2018). ECA Academy. [Link]

  • Significance of impurities in active pharmaceutical ingredients. (2021). Ivory Research. [Link]

  • Proline organocatalysis. Wikipedia. [Link]

  • On the Hunt for Chiral Single-Atom Catalysts. (2023). ACS Catalysis. [Link]

  • Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. (2009). The Chemical Record. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (2016). AAPS PharmSciTech. [Link]

  • EMA and FDA approval of regulatory starting materials. (2020). European Pharmaceutical Review. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. (2023). Global Journal of Pharmaceutical Sciences. [Link]

  • Batch and Flow Asymmetric Catalysis for the Synthesis of Chiral Active Pharmaceutical Compounds. (2018). Proceedings. [Link]

  • Current Good Manufacturing Practice (CGMP) Regulations. U.S. Food and Drug Administration (FDA). [Link]

  • A Comprehensive Guide to GMP: Good Manufacturing Practices. SafetyCulture. [Link]

  • Chirality-matched catalyst-controlled macrocyclization reactions. (2021). Proceedings of the National Academy of Sciences. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. [Link]

  • Pharmaceutical Manufacturing Validation Principles. (2018). ResearchGate. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021). YouTube. [Link]

  • Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. (2004). Accounts of Chemical Research. [Link]

  • Good Manufacturing Practice (GMP) in the Pharmaceutical Industry: An In-Depth Guide. (2026). IntuitionLabs. [Link]

  • Enantioselective Functionalization of Light Alkanes and C(sp3)–H Bonds via Photoinduced Palladium Catalysis. (2022). Journal of the American Chemical Society. [Link]

  • ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. (2018). International Council for Harmonisation. [Link]

  • Good Manufacturing Practices (GMP): 5 P's, 10 Principles, Requirements, and More. (2024). SafetyCulture. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Molecules. [Link]

  • The Role of Chiral Catalysts in Modern Organic Synthesis. (2024). Journal of Organic and Inorganic Chemistry. [Link]

  • Oxazaborolidines as Functional Monomers: Ketone Reduction Using Polymer-Supported Corey, Bakshi, and Shibata Catalysts. (2002). The Journal of Organic Chemistry. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.